molecular formula C9H6ClNOS B3024806 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol CAS No. 49656-34-0

5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

Cat. No.: B3024806
CAS No.: 49656-34-0
M. Wt: 211.67 g/mol
InChI Key: WRHYNFLKUOROFK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxazole-2-thiol is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYNFLKUOROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372525
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
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Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49656-34-0
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
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Foundational & Exploratory

An In-depth Technical Guide on 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The provided CAS number 49656-34-0 does not correspond to 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol in the reviewed scientific literature. This guide will focus on the closely related and well-documented compound, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol , a molecule of significant interest in medicinal chemistry.

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents, renowned for its diverse pharmacological activities.[1][2] When substituted at the 5-position with a 4-chlorophenyl group and featuring a thiol at the 2-position, the resulting molecule, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, emerges as a compound with a promising spectrum of biological activities. This guide provides a comprehensive overview of its synthesis, chemical properties, and demonstrated biological potential, offering valuable insights for researchers in drug discovery and development.

The presence of the 1,3,4-oxadiazole ring, a bioisostere of amide and ester functionalities, imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. The 4-chlorophenyl substituent can engage in various interactions with biological targets, while the versatile 2-thiol group serves as a handle for further chemical modifications, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that typically commences with 4-chlorobenzoic acid.[2][3] The general synthetic route involves the initial conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the carbohydrazide. The final cyclization step to yield the target oxadiazole-thiol is achieved through a reaction with carbon disulfide in a basic medium.[2]

Synthesis_Workflow cluster_0 Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Ester Ethyl 4-Chlorobenzoate 4-Chlorobenzoic_Acid->Ester  Ethanol, H₂SO₄ (conc.), Reflux Carbohydrazide 4-Chlorobenzohydrazide Ester->Carbohydrazide  Hydrazine Hydrate, Methanol, Stir Oxadiazole_Thiol 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Carbohydrazide->Oxadiazole_Thiol  CS₂, KOH, Ethanol, Reflux

Caption: Synthetic pathway for 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Physicochemical Properties

While detailed physicochemical data requires experimental determination, the structural features of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol suggest it is a relatively non-polar molecule with a molecular weight conducive to good oral bioavailability, according to Lipinski's rule of five. Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are essential for its structural confirmation.[3]

PropertyValue
Molecular FormulaC₈H₅ClN₂OS
Molecular Weight212.66 g/mol

Biological Activities and Potential Applications

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been investigated for a range of biological activities, highlighting their potential as lead compounds in drug discovery.

Antimicrobial and Antifungal Activity

The parent compound has demonstrated good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3] This broad-spectrum activity suggests its potential as a scaffold for the development of new anti-infective agents, which is of critical importance in the face of rising antimicrobial resistance.

Enzyme Inhibition

Derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. The observed activity of these compounds warrants further investigation into their potential as neuroprotective agents.

Anti-inflammatory and Analgesic Potential

The broader class of 1,3,4-oxadiazole-2-thiones has been explored for anti-inflammatory and analgesic properties.[4] These effects are often attributed to the inhibition of inflammatory mediators. While specific data for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is emerging, the structural motif is a strong indicator of its potential in this therapeutic area.

Experimental Protocols

Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol[2][3]
  • Esterification of 4-Chlorobenzoic Acid:

    • To a solution of 4-chlorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 3-4 hours.

    • After cooling, the solvent is removed under reduced pressure, and the resulting ethyl 4-chlorobenzoate is purified.

  • Synthesis of 4-Chlorobenzohydrazide:

    • Dissolve ethyl 4-chlorobenzoate in methanol.

    • Add hydrazine hydrate (80%) to the solution and stir at room temperature for 5-6 hours.

    • The resulting precipitate of 4-chlorobenzohydrazide is filtered, washed, and dried.

  • Cyclization to 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol:

    • To a solution of 4-chlorobenzohydrazide in ethanol, add potassium hydroxide and carbon disulfide.

    • Reflux the mixture for 3-6 hours.

    • Upon completion of the reaction, the mixture is cooled and acidified to precipitate the crude product.

    • The solid is filtered, washed with water, and recrystallized to yield pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Data Summary

Biological ActivityTarget/AssayResultReference
AntibacterialMIC AssayGood activity against various strains[3]
AntifungalMIC AssayGood activity against various strains[3]
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition by derivatives[3]
Enzyme InhibitionButyrylcholinesterase (BChE)Moderate inhibition by derivatives[3]

Conclusion

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with a straightforward synthesis and a range of promising biological activities. Its demonstrated antimicrobial, antifungal, and enzyme-inhibitory properties make it a valuable scaffold for the development of new therapeutic agents. Further derivatization of the thiol group offers a facile route to expand the chemical space and optimize the pharmacological profile of this promising molecule. The insights provided in this guide aim to facilitate further research and development efforts centered on this important chemical entity.

References

  • Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.
  • Joshi, S., et al. (2021). Synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy) phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential glucosidase inhibitors. Bioorganic Chemistry, 114, 105046.
  • Kalsi, R., et al. (1989). Anti-inflammatory and analgesic activities of 5-(4-[aryl(aryl azo)methyleneamino]phenyl)-1,3,4-oxadiazole-2(3H)-thiones. Pharmacology, 39(2), 103-8.
  • Rehman, A., et al. (2014). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds.
  • Shafiee, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Shafiee, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
  • Singh, A. K., et al. (2013).
  • Soleimani-Amiri, S., et al. (2017).
  • Uddin, G., et al. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
  • Various Authors. (n.d.). New 5-Substituted 2-Mercapto-1,3,4-Oxadiazoles, Intermediates in the Synthesis of 5-Substituted 4H-4-Amino-3-Mercapto-1,2,4-Triazoles.
  • Various Authors. (n.d.). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. PubMed.

Sources

Chemical Structure, Synthesis, and Reactivity of 5-(4-Chlorophenyl)oxazole-2-thiol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)oxazole-2-thiol (CAS: 49656-34-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemicals, and materials science. Characterized by an oxazole core substituted with a para-chlorophenyl group and a dynamic thiol/thione moiety, this compound serves as a critical intermediate for the synthesis of bioactive thioethers, kinase inhibitors, and neuroprotective agents. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, tautomeric behavior, and downstream biological applications.

Molecular Architecture and Physicochemical Properties

The molecular architecture of 5-(4-chlorophenyl)oxazole-2-thiol features a planar 1,3-oxazole ring that is conjugated with a 4-chlorophenyl system at the C5 position. The C2 position is occupied by a sulfur atom, which introduces a critical thiol-thione tautomerism. In the solid state and in polar protic solvents, the compound predominantly exists in the thione form (5-(4-chlorophenyl)-1,3-oxazole-2(3H)-thione) due to the thermodynamic stability provided by the thioamide resonance. However, in basic environments, it readily deprotonates to form a highly nucleophilic thiolate anion.

Table 1: Key Physicochemical Specifications

PropertyValue
Chemical Name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Synonyms 5-(4-chlorophenyl)-1,3-oxazole-2(3H)-thione
CAS Number 49656-34-0
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
Melting Point 250–251 °C
Physical Appearance Solid (Typically yellow to off-white powder)
Purity Standard ≥ 95% (HPLC/NMR)

(Data corroborated by commercial standards from 1[2] and3[3]).

Synthetic Methodology and Mechanistic Pathways

The de novo construction of the 2-mercaptooxazole core is most efficiently achieved via the cyclocondensation of an α-aminoketone with carbon disulfide (CS₂) under basic conditions[4].

Step-by-Step Synthesis Protocol

Objective: Synthesis of 5-(4-chlorophenyl)oxazole-2-thiol from 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.

  • Free-Basing the Precursor: Suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equiv) in absolute ethanol. Slowly add an aqueous solution of sodium carbonate (Na₂CO₃, 1.5 equiv) while stirring at room temperature.

    • Causality: Na₂CO₃ neutralizes the hydrochloride salt, liberating the primary amine required for nucleophilic attack. It also maintains a mildly basic pH to prevent premature degradation of the highly reactive aminoketone.

  • Dithiocarbamate Formation: Add carbon disulfide (CS₂, 3.0 equiv) dropwise to the reaction mixture.

    • Causality: The free amine acts as a nucleophile, attacking the electrophilic carbon of CS₂ to form a dithiocarbamate intermediate. Excess CS₂ is used to drive the equilibrium forward due to its high volatility.

  • Cyclization: Heat the mixture to reflux (70–80 °C) for 12–18 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization, where the enolized oxygen attacks the thiocarbonyl carbon. This is followed by the elimination of water (dehydration) and hydrogen sulfide to aromatize the oxazole ring.

  • Precipitation and Isolation: Cool the reaction to 0–5 °C and acidify cautiously with glacial acetic acid or dilute HCl until pH ~4 is reached.

    • Causality: In the basic reaction mixture, the product exists as a soluble sodium thiolate salt. Acidification protonates the sulfur/nitrogen, yielding the neutral, water-insoluble thione form, which precipitates out of solution.

  • Purification: Filter the precipitate, wash sequentially with cold water and cold ethanol, and recrystallize from ethanol to achieve >95% purity.

Self-Validating Quality Control

To validate the completion of the cyclization, an aliquot can be analyzed via TLC (Hexane:EtOAc). The disappearance of the highly polar aminoketone and the emergence of a UV-active, less polar spot indicates conversion. Final structural validation must be performed using ¹H NMR, ensuring the presence of the oxazole C4-H singlet at ~7.8 ppm.

SynthesisMechanism A 2-Amino-1-(4-chlorophenyl) ethanone HCl B Free Amine Intermediate A->B Na2CO3 (Deprotonation) C Dithiocarbamate Intermediate B->C CS2 (Nucleophilic Attack) D Cyclization & Dehydration C->D Heat / EtOH E 5-(4-chlorophenyl) oxazole-2-thiol D->E H+ (Acidification)

Stepwise mechanistic progression from α-aminoketone to 5-(4-chlorophenyl)oxazole-2-thiol.

Chemical Reactivity and Derivatization

The utility of 5-(4-chlorophenyl)oxazole-2-thiol in drug discovery stems from its ambidentate reactivity. The tautomeric equilibrium between the thiol (-SH) and thione (=S) forms dictates its behavior in alkylation reactions.

S-Alkylation vs. N-Alkylation

When treated with a base (e.g., K₂CO₃ or NaH), the compound forms a highly delocalized thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile, whereas the nitrogen is "harder". Consequently, reactions with soft electrophiles (such as alkyl halides, benzyl bromides, or α-haloacetamides) under kinetic control proceed almost exclusively via S-alkylation to yield thioethers[5].

Self-Validating Protocol for S-Alkylation
  • Reaction: React 5-(4-chlorophenyl)oxazole-2-thiol with an alkyl halide (e.g., 1-bromo-2-phenoxyethane) in DMF using K₂CO₃ as the base.

  • Validation: Monitor the reaction via IR spectroscopy. The successful conversion to the S-alkylated thioether is confirmed by the disappearance of the strong C=S stretching band (typically around 1150–1200 cm⁻¹) and the N-H stretch (~3100 cm⁻¹). Furthermore, ¹H NMR will show a characteristic downfield shift of the newly attached alkyl protons due to the deshielding effect of the adjacent sulfur atom.

Reactivity Thione Thione Form (Dominant in Solid/Polar) Thiol Thiol Form (Minor, Reactive) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Formed in Base) Thione->Thiolate Base Thiol->Thiolate Base (e.g., K2CO3) S_Alkyl S-Alkylated Derivative (Thioether) Thiolate->S_Alkyl Soft Electrophile (R-X) Kinetic Control N_Alkyl N-Alkylated Derivative (Thione) Thiolate->N_Alkyl Hard Electrophile Thermodynamic Control

Tautomeric equilibrium and the divergent S- vs. N-alkylation pathways of oxazole-2-thiols.

Biological Applications and Pharmacological Relevance

Derivatives synthesized from 5-(4-chlorophenyl)oxazole-2-thiol are privileged scaffolds in medicinal chemistry. The 4-chlorophenyl group provides essential lipophilicity and halogen-bonding capabilities, which are crucial for occupying hydrophobic pockets in target proteins.

  • Neuroprotection and Enzyme Inhibition: Thioether derivatives of oxazoles and benzoxazoles have been extensively studied for their neuroprotective effects, particularly against β-amyloid-induced toxicity in PC12 cells, and as targeted inhibitors of specific kinases and oxidases[6].

  • Antimicrobial Agents: The incorporation of the oxazole-2-thioether linkage has been shown to disrupt bacterial cell wall synthesis and interfere with fungal ergosterol biosynthesis pathways, making this core a staple in anti-infective drug discovery.

Analytical Validation Framework

To ensure the scientific integrity of the synthesized 5-(4-chlorophenyl)oxazole-2-thiol, a rigorous analytical framework must be applied:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in negative mode should yield a prominent [M-H]⁻ peak at m/z 210.0 (accounting for the ³⁵Cl isotope), confirming the molecular weight and the ability to readily deprotonate.

  • ¹H NMR (DMSO-d₆): The oxazole C4-H proton typically appears as a sharp singlet in the aromatic region (δ 7.6–7.9 ppm). The para-substituted chlorophenyl ring will display a characteristic AA'BB' splitting pattern (two doublets integrating to 2H each) around δ 7.4–7.7 ppm. A broad exchangeable singlet for the N-H/S-H proton will appear downfield (δ >13 ppm), indicative of the thione tautomer in polar solvents.

References

  • European Patent Office. "COMPOSITIONS AND METHODS FOR CONTROLLING...". Source: EPO Patent Database. URL:[Link]

  • National Institutes of Health. "Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells". Source: PMC. URL:[Link]

Sources

A Comparative Analysis of 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol and 1,3,4-Oxadiazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, nitrogen- and oxygen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two such privileged structures: the specific entity 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol and the broader class of 1,3,4-oxadiazole derivatives. While both moieties are five-membered heterocycles, their distinct atomic arrangements and substituent potentials give rise to divergent chemical properties and pharmacological profiles. This document delves into their respective syntheses, structure-activity relationships, and established biological activities, offering a comprehensive resource for professionals engaged in the design and development of next-generation therapeutics. We will explore the nuanced differences that make each scaffold uniquely suited for targeting a wide array of diseases, from infectious agents to proliferative disorders like cancer.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals.[1] Their structural complexity and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them ideal pharmacophores.[2] Among these, the oxadiazole isomers have garnered significant attention.[3][4] This guide focuses on a comparative analysis between a specific oxazole derivative and the widely explored 1,3,4-oxadiazole class, aiming to elucidate the chemical and biological rationale for selecting one scaffold over the other in targeted drug design.

Section 1: The 1,3,4-Oxadiazole Core: A Versatile and Prevalent Pharmacophore

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[5] This scaffold is a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties like metabolic stability and bioavailability.[6] Its derivatives are known to exhibit a remarkably broad spectrum of biological activities.[1]

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The most common and versatile method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazides or their precursors.[5][7] This process typically requires a dehydrating agent to facilitate the ring closure.

Key Synthetic Pathway:

  • Hydrazide Formation: An aromatic or aliphatic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to form an acylhydrazide.

  • Cyclization: The resulting acylhydrazide is then treated with a cyclizing/dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or even strong acids under heat.[2][5] For instance, reacting an acylhydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol.[8]

The flexibility of this synthesis allows for the introduction of a wide variety of substituents at the 2 and 5 positions, which is crucial for tuning the molecule's pharmacological activity.

G cluster_synthesis General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Carboxylic_Acid R-COOH (Carboxylic Acid) Ester R-COOR' (Ester) Carboxylic_Acid->Ester Esterification (e.g., SOCl₂, R'OH) Acylhydrazide R-CONHNH₂ (Acylhydrazide) Ester->Acylhydrazide Hydrazinolysis (N₂H₄·H₂O) Intermediate R-CONHNH-COR'' (1,2-Diacylhydrazine) Acylhydrazide->Intermediate Acylation (R''COCl) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Oxadiazole Dehydrative Cyclization (e.g., POCl₃, TsCl)

Caption: A generalized workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Broad-Spectrum Biological Activities

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry due to its presence in compounds with a wide array of pharmacological effects.[9] These include:

  • Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][10] Their mechanisms of action are diverse and include the inhibition of enzymes like telomerase and receptor tyrosine kinases such as EGFR.[6][11] Some derivatives have shown cytotoxicity comparable or superior to standard drugs like cisplatin and doxorubicin.[10][12]

  • Antimicrobial and Antifungal Activity: This class of compounds has shown significant efficacy against a range of bacterial and fungal pathogens.[1] They have been found to be potent against strains like Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[1][12]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives exhibit potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[3]

  • Other Activities: The therapeutic potential of 1,3,4-oxadiazoles extends to anticonvulsant, antitubercular, antiviral, and enzyme inhibitory activities.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents at the 2 and 5 positions.

  • Electron-withdrawing groups (e.g., chloro, nitro) on aryl substituents are often associated with enhanced anticancer and antimicrobial activity.[6]

  • The presence of a thioether linkage at the 2-position allows for the introduction of various side chains, which has been a successful strategy for developing potent anticancer agents.[10]

  • Hybrid molecules, where the 1,3,4-oxadiazole ring is conjugated with other pharmacologically active moieties like piperazine or benzimidazole, often exhibit synergistic or enhanced biological effects.[12][14]

Section 2: A Focused Look at 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

While 1,3,4-oxadiazoles represent a broad class, 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol is a specific molecule within the isomeric oxazole family. The 1,3-oxazole ring differs from the 1,3,4-oxadiazole in the placement of its heteroatoms. This structural nuance, while seemingly minor, can lead to significant differences in chemical reactivity and biological targeting.

Information on 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol is less abundant in the literature compared to the vast research on 1,3,4-oxadiazoles. However, analysis of its structural analogue, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, provides valuable insights.

Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols

The synthesis of the analogous 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol follows a well-established pathway, providing a template for understanding the synthesis of related thiol-substituted heterocycles.[15]

Synthetic Protocol:

  • Esterification: 4-chlorobenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding ester.

  • Hydrazide Formation: The ester is then treated with hydrazine hydrate to produce 4-chlorobenzohydrazide.

  • Cyclization with Carbon Disulfide: The 4-chlorobenzohydrazide is refluxed with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. This one-pot reaction results in the formation of the potassium salt of the desired thiol.

  • Acidification: Acidification of the reaction mixture precipitates the final product, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.[8]

This core molecule can then be further functionalized at the thiol group via S-alkylation or other reactions to create a library of derivatives.[15]

Postulated Biological Activities

Based on the known activities of its 1,3,4-oxadiazole analogue and other related structures, 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol and its derivatives are likely to be investigated for:

  • Enzyme Inhibition: The thiol group is a key functional handle that can interact with various biological targets. The 1,3,4-oxadiazole analogue has shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase.[15]

  • Antimicrobial Properties: The core molecule 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol itself has demonstrated good minimum inhibitory concentration (MIC) values against bacterial and fungal strains.[15]

  • Antiviral Activity: Related structures, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have been synthesized and shown to possess antiviral activity, for instance against the tobacco mosaic virus.[16][17]

Section 3: Comparative Analysis and Core Insights

Feature5-(4-Chlorophenyl)-1,3-oxazole-2-thiol1,3,4-Oxadiazole Derivatives
Scaffold Specific 1,3-oxazole derivativeBroad class of 1,3,4-oxadiazole isomers
Synthesis Less documented; likely from α-haloketonesWell-established; primarily via acylhydrazide cyclization[5][7]
Key Reactive Site Thiol group for S-alkylationSubstitutable at C2 and C5 positions
Known Activities Inferred from analogues (enzyme inhibition, antimicrobial)[15]Broad spectrum: anticancer, antimicrobial, anti-inflammatory, etc.[1][4]
SAR Specific to the 5-aryl and 2-thiol positionsHighly tunable via C2/C5 substituents; electronic effects are key[6]
Drug Development Niche potential, less exploredWidely exploited, present in numerous clinical and preclinical candidates[18]

The primary distinction lies in the breadth of exploration. The 1,3,4-oxadiazole scaffold has been extensively studied, leading to a deep understanding of its SAR and a wide range of documented biological activities.[19][20] In contrast, 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol represents a more specific and less-explored chemical entity.

The choice between these scaffolds depends on the research objective. For broad screening and leveraging a wealth of existing literature, 1,3,4-oxadiazole derivatives offer a clear advantage. For novel investigations into less-explored chemical space, the 1,3-oxazole-2-thiol scaffold could present unique opportunities.

Section 4: Experimental Protocols

Protocol: Synthesis of a Representative 2,5-Disubstituted 1,3,4-Oxadiazole

This protocol outlines the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a carboxylic acid hydrazide and a second carboxylic acid, a common method for creating unsymmetrical derivatives.

Materials:

  • Aroyl hydrazide (e.g., 4-chlorobenzohydrazide)

  • Carboxylic acid (e.g., 2-(naphthalen-2-yloxy)acetic acid)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., anhydrous dioxane)

Procedure:

  • A mixture of the aroyl hydrazide (1 mmol) and the carboxylic acid (1 mmol) is prepared in the chosen solvent.

  • Phosphorus oxychloride (2-3 mL) is added dropwise to the mixture under stirring, typically at room temperature or while cooling in an ice bath.

  • The reaction mixture is then refluxed for a specified time (e.g., 4-6 hours), with progress monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and slowly poured into crushed ice or a cold sodium bicarbonate solution to neutralize the excess POCl₃.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization of the intermediate 1,2-diacylhydrazine, which is formed in situ from the two starting materials. This dehydration step is critical for the formation of the stable aromatic oxadiazole ring.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a set period (e.g., 48 or 72 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11][12]

G cluster_workflow MTT Assay Workflow for Anticancer Screening A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compounds (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ Value G->H

Sources

Thione-Thiol Tautomerism in 5-Aryl-1,3-oxazole-2-thiols: A Technical Guide to Equilibrium, Reactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Dichotomy: Beyond the Misnomer

In the realm of heterocyclic chemistry, the nomenclature of "1,3-oxazole-2-thiols" is a historical artifact that belies the true physical reality of these molecules. For researchers engaged in rational drug design and synthetic methodology, understanding the exact electronic state of a pharmacophore is non-negotiable.

Extensive physical and computational studies have unequivocally demonstrated that 5-aryl-1,3-oxazole-2-thiols exist predominantly as their oxazole-2(3H)-thione tautomers in both solution and the solid state[1]. This tautomeric equilibrium is not merely an academic curiosity; it fundamentally dictates the molecule's physicochemical properties, its binding affinity in biological targets, and its trajectory in synthetic functionalization.

Theoretical Framework: Thermodynamics of the Equilibrium

The tautomeric shift between the thiol and thione forms involves the migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen atom.

Thermodynamic Stability and Computational Insights

The preference for the thione tautomer is driven by the thermodynamic stability of the thioamide-like resonance system. Self-Consistent Field Modified Neglect of Diatomic Overlap (SCF-MNDO) and Density Functional Theory (DFT) calculations consistently yield


 values that heavily favor the thione form[1]. The energetic penalty of breaking the highly stable conjugated N-H system and the C=S double bond to form an S-H bond and a C=N double bond is too steep.
The Role of the 5-Aryl Substituent

The introduction of an aryl group at the C5 position extends


-conjugation across the oxazole core. While this substitution stabilizes the overall heterocyclic framework through resonance, it does not perturb the electronic distribution enough to flip the equilibrium toward the thiol form. The thione remains the prevailing species, serving as the primary resting state of the molecule.

Mechanistic Implications: HSAB Theory and Ambident Reactivity

While the molecule exists almost exclusively as a thione, its deprotonation yields a common thiolate anion , which acts as a highly versatile ambident nucleophile. The partitioning of this reactivity is elegantly governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory[1].

  • Soft Electrophiles (Orbital Control): The exocyclic sulfur atom is large, highly polarizable, and possesses a high-energy HOMO. Soft electrophiles (e.g., benzyl bromide, alkyl iodides) interact via favorable orbital overlap, leading chemoselectively to S-alkylation (yielding 2-alkylsulfanyl-1,3-oxazoles).

  • Hard Electrophiles (Charge Control): The endocyclic nitrogen is smaller, more electronegative, and carries a higher localized negative charge. Hard electrophiles (e.g., acyl chlorides, Meerwein's salt) interact primarily through electrostatic forces, favoring N-alkylation or N-acylation.

G Thione 5-Aryl-oxazole-2(3H)-thione (Major Tautomer) Thiol 5-Aryl-1,3-oxazole-2-thiol (Minor Tautomer) Thione->Thiol K_eq << 1 Thiolate Common Thiolate Anion (Ambident Nucleophile) Thione->Thiolate Base (-H+) Thiol->Thiolate Base (-H+) S_Alkyl 2-Alkylsulfanyl-1,3-oxazole (Soft Electrophile Attack) Thiolate->S_Alkyl Soft Electrophile (e.g., R-Br) N_Alkyl N-Alkyl Oxazole-2-thione (Hard Electrophile Attack) Thiolate->N_Alkyl Hard Electrophile (e.g., Meerwein Salt)

Fig 1: Tautomeric equilibrium and HSAB-driven ambident reactivity of 5-aryl-1,3-oxazole-2-thiols.

Experimental Workflows & Analytical Protocols

To ensure high-fidelity results in the laboratory, the following protocols are designed as self-validating systems . Every step includes an orthogonal checkpoint to confirm mechanistic success before proceeding.

Protocol A: Condensation Synthesis of 5-Aryl-oxazole-2(3H)-thione

The most robust method for constructing the oxazole-2-thione core involves the condensation of an


-hydroxyketone with thiocyanic acid[2].
  • Reagent Preparation: Dissolve 1.0 eq of the target

    
    -hydroxyketone (e.g., 2-hydroxy-1-phenylethanone) and 1.5 eq of potassium thiocyanate (KSCN) in absolute ethanol.
    
  • Acidic Catalysis: Slowly add concentrated HCl (1.5 eq) dropwise at 0 °C. Causality: The acid generates thiocyanic acid in situ and protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by the nitrogen of the thiocyanate[3].

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

  • Self-Validation Checkpoint: The reaction is self-indicating. As the highly crystalline oxazole-2(3H)-thione forms, the homogeneous solution will turn cloudy upon cooling to room temperature. Isolate the precipitate via vacuum filtration.

  • Orthogonal Validation: Run an IR spectrum of the crude solid. The presence of a strong C=S stretching band near 1150–1200 cm⁻¹ and the absence of a broad O-H stretch confirm successful cyclization and the dominance of the thione tautomer[2].

Protocol B: Chemoselective S-Alkylation

To trap the minor thiol tautomer's reactivity and synthesize 2-alkylsulfanyl-1,3-oxazoles, we exploit the thiolate anion using a soft electrophile.

  • Deprotonation: Suspend the synthesized 5-aryl-oxazole-2(3H)-thione (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes. Causality: K₂CO₃ is a mild base that quantitatively generates the thiolate. Acetone poorly solvates the large potassium cation, leaving a "naked," highly reactive thiolate anion.

  • Electrophilic Addition: Add benzyl bromide (1.1 eq) dropwise. Causality: Benzyl bromide is a classic soft electrophile, ensuring strict S-alkylation per HSAB principles[1].

  • Self-Validation Checkpoint: Monitor via TLC. The highly polar thione starting material (low Rf) will be rapidly consumed, replaced by a significantly less polar S-alkylated product (high Rf).

  • Orthogonal Validation: In the ¹H NMR of the worked-up product, the disappearance of the N-H proton signal (~13.0 ppm) and the emergence of a sharp singlet for the S-CH₂ protons (~4.3 ppm) validates the S-linkage.

Workflow Step1 α-Hydroxyketone + KSCN / HCl Step2 Acidic Condensation (Reflux) Step1->Step2 Step3 Crystallization (Visual Check) Step2->Step3 Step4 Base + R-Br (S-Alkylation) Step3->Step4 Step5 NMR/IR Validation (Orthogonal Check) Step4->Step5

Fig 2: Self-validating synthetic workflow for oxazole-2(3H)-thiones and S-alkylation.

Data Presentation: Spectroscopic Markers & Reactivity Profiles

Accurate structural assignment relies on distinct spectroscopic markers. Table 1 summarizes the critical quantitative data used to differentiate the tautomeric states, while Table 2 outlines the predictive reactivity of the ambident system.

Table 1: Key Spectroscopic Markers for Tautomeric Assignment

Analytical TechniqueOxazole-2(3H)-thione (Observed Major)1,3-Oxazole-2-thiol (Theoretical Minor)
IR Spectroscopy N-H stretch (~3100–3200 cm⁻¹) C=S stretch (~1150–1200 cm⁻¹)S-H stretch (~2500–2600 cm⁻¹, weak) C=N stretch (~1600 cm⁻¹)
¹H NMR (DMSO-d₆) N-H proton (~13.0–14.0 ppm, broad s)S-H proton (~3.0–4.0 ppm, exchangeable)
¹³C NMR (DMSO-d₆) C=S carbon (~180–190 ppm)C-S carbon (~150–160 ppm)

Table 2: HSAB Electrophile Partitioning Profile

Electrophile ClassExample ReagentsPrimary Reaction SiteResulting Product Scaffold
Soft Electrophiles Alkyl halides, Benzyl bromide,

-halo ketones
Exocyclic Sulfur (S-site)2-Alkylsulfanyl-1,3-oxazoles
Hard Electrophiles Acyl chlorides, Meerwein's salt (R₃O⁺BF₄⁻)Endocyclic Nitrogen (N-site)N-Alkyl/Acyl oxazole-2-thiones

Conclusion

The 5-aryl-1,3-oxazole-2-thiol system is a masterclass in heterocyclic tautomerism. By recognizing that the molecule exists predominantly as a thione but reacts as an ambident thiolate, researchers can rationally design synthetic pathways using HSAB principles. Implementing self-validating protocols ensures that the chemoselectivity of these functionalizations is rigorously controlled and orthogonally verified, paving the way for the development of novel bioactive oxazole derivatives.

References

  • [1] Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. ResearchGate. Available at:[Link]

  • [2] Reaction of 3-Hydroxyquinoline-2,4-diones with Inorganic Thiocyanates... Five-membered Heterocyclic Thiones. Part II. Oxazole-2-thione. ResearchGate. Available at:[Link]

  • [3] Carbohydrate-based 1,3-oxazoline-2-thiones as original bioactive structures. Synthesis and reactivity. Universidade de Lisboa (Tese Sandrina). Available at: [Link]

Sources

Biological Activity Spectrum of 4-Chlorophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of heterocyclic medicinal chemistry, the 4-(4-chlorophenyl)oxazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the pharmacological versatility of this moiety, moving beyond generic descriptions to analyze the specific structural contributions of the para-chlorine atom and the oxazole core.

The 4-chlorophenyl group is not merely a lipophilic spacer; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The chlorine atom at the para-position blocks Cytochrome P450-mediated hydroxylation, significantly extending plasma half-life compared to unsubstituted phenyl analogs.

  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the electron density of the phenyl ring, influencing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
    
  • Lipophilicity Tuning: It increases the partition coefficient (LogP), enhancing passive membrane permeability—a critical factor for intracellular targets like tubulin or nuclear receptors.

Therapeutic Spectrum & Quantitative Data

The following table consolidates key biological activities associated with 4-chlorophenyl oxazole derivatives, derived from structure-activity relationship (SAR) studies and high-throughput screening campaigns.

Therapeutic ClassTarget / MechanismKey Derivative ProfileActivity Metric (Ref)
Antimicrobial Bacterial DNA Gyrase / Topoisomerase IV2-tert-butyl-4-(4-chlorophenyl)oxazoleMIC: 6.25 µg/mL (S. aureus) MIC: 12.5 µg/mL (E. coli)
Anticancer Tubulin Polymerization Inhibition2-amine-4-(4-chlorophenyl)oxazole sulfonamidesIC50: 0.21 µM (MCF-7 Breast Cancer)
Anti-inflammatory COX-2 Inhibition4-(4-chlorophenyl)-2-phenyl-5-oxazoleacetic acidIC50: 0.45 µM (Selectivity Index > 200)
Antifungal Cyp51 (Lanosterol 14

-demethylase)
2-substituted-4-(4-chlorophenyl)oxazoleMIC: 12.5 µg/mL (C. albicans)

Mechanism of Action & SAR Visualization

The biological efficacy of these derivatives relies on precise molecular interactions. The diagram below maps the Structure-Activity Relationship (SAR) logic, illustrating how specific structural zones dictate biological outcomes.

SAR_Map Core 4-(4-Chlorophenyl) Oxazole Scaffold Zone_Cl Para-Chloro Group (Metabolic Shield) Core->Zone_Cl Zone_C2 C2 Position (Specificity Vector) Core->Zone_C2 Zone_C5 C5 Position (Auxiliary Binding) Core->Zone_C5 Act_Micro Antimicrobial (Lipophilicity Driven) Zone_Cl->Act_Micro Increases Membrane Pen. Act_Inflam COX-2 Inhibition (Pocket Fitting) Zone_Cl->Act_Inflam Hydrophobic Pocket Interaction Act_Cancer Anticancer (Tubulin Binding) Zone_C2->Act_Cancer Amine/Amide Linkers Zone_C2->Act_Inflam Phenyl/Alkyl Substitutions Zone_C5->Act_Micro Small Alkyl Groups

Figure 1: SAR Map detailing the functional contribution of the 4-chlorophenyl oxazole scaffold regions.

Detailed Biological Mechanisms[2][3]

Antimicrobial Activity

Derivatives containing the 4-chlorophenyl moiety exhibit bacteriostatic activity primarily by interfering with bacterial DNA replication. The lipophilic nature of the chlorophenyl group facilitates the molecule's transit through the peptidoglycan layer of Gram-positive bacteria (S. aureus, B. subtilis).

  • Key Insight: The 2-tert-butyl substitution at the C2 position, combined with the 4-chlorophenyl group, creates a steric bulk that effectively blocks the ATP-binding pocket of DNA gyrase B subunit.

Anticancer (Tubulin Targeting)

Certain 4-chlorophenyl oxazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site on


-tubulin.
  • Mechanism: The 4-chlorophenyl ring mimics the pharmacophore of Combretastatin A-4. The chlorine atom fills a hydrophobic sub-pocket, increasing binding affinity significantly compared to the unsubstituted phenyl ring. This binding inhibits tubulin polymerization, arresting cells in the G2/M phase and triggering apoptosis.

Anti-inflammatory (COX-2 Selectivity)

The scaffold is a bioisostere of the diarylheterocycles seen in Coxibs (e.g., Celecoxib).

  • Selectivity: The oxazole ring orients the two phenyl rings (one being the 4-chlorophenyl) into the COX-2 hydrophobic channel. The volume occupied by the chlorine atom is optimal for the larger COX-2 active site, whereas it sterically clashes with the smaller COX-1 channel, providing the desired selectivity profile.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating this specific class of compounds.

Chemical Synthesis: The Robinson-Gabriel Cyclization

Objective: Synthesis of 2-methyl-4-(4-chlorophenyl)oxazole.

  • Reagents: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq), Acetic anhydride (excess), Conc. H₂SO₄ (catalytic).

  • Acylation: Dissolve amino ketone in acetic anhydride. Stir at RT for 1 hour to form the acetamide intermediate.

  • Cyclization: Add 2-3 drops of conc. H₂SO₄. Heat the mixture to reflux (140°C) for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the amide spot.

  • Work-up: Pour reaction mixture into crushed ice/water. Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show a singlet for the oxazole C5-H proton around

      
       7.8-8.2 ppm.
      
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 against MCF-7 cancer lines.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve 4-chlorophenyl oxazole derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate medium. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    [1]
    
    • Integrity Check: The Z-factor of the assay must be > 0.5 for the data to be considered valid.

Synthesis Workflow Visualization

Synthesis_Flow Start 4-Chlorophenacyl Bromide Inter Intermediate: Amide / Urea Start->Inter + Amide/Urea (Substitution) Cycliz Cyclization (H2SO4 or POCl3) Inter->Cycliz Dehydration Product 4-(4-Chlorophenyl) Oxazole Cycliz->Product Ring Closure

Figure 2: General synthetic pathway for 4-chlorophenyl oxazole derivatives via cyclodehydration.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.[2] BMC Chemistry, 13, 16. Link

  • Kaspady, M., et al. (2009). Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles. Letters in Drug Design & Discovery, 6(1), 21-28. Link

  • Zhang, H. Z., et al. (2017). Synthesis and biological evaluation of novel 4-(4-chlorophenyl)oxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • BenchChem. The Oxazole Scaffold: A Comprehensive Technical Guide to its Biological Potential. Link

  • MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. Link

Sources

IUPAC name and synonyms for 5-(4-chlorophenyl)-2-mercaptooxazole

Author: BenchChem Technical Support Team. Date: March 2026

A Scaffold for Medicinal Chemistry and Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-(4-chlorophenyl)-2-mercaptooxazole (CAS: 49656-34-0) is a heterocyclic building block critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and enzyme inhibitors. Unlike its benzoxazole or thiadiazole analogs, the oxazole core offers unique hydrogen-bonding capabilities and steric geometry, making it a privileged scaffold in structure-activity relationship (SAR) studies.

This guide details the synthesis, physicochemical properties, and biological relevance of this compound, emphasizing its tautomeric behavior and utility as a pharmacophore.

Nomenclature and Identifiers[1][2]
IdentifierValue
IUPAC Name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Preferred Tautomer Name 5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Common Synonyms 5-(4-chlorophenyl)-2-thioxo-2,3-dihydrooxazole; 2-Mercapto-5-(4-chlorophenyl)oxazole
CAS Registry Number 49656-34-0
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
InChI Key WRHYNFLKUOROFK-UHFFFAOYSA-N
SMILES Clc1ccc(cc1)c2cnc(S)o2 (Thiol form)
Part 2: Tautomerism and Structural Logic

Understanding the tautomeric equilibrium is vital for predicting reactivity and receptor binding. In solution and the solid state, 2-mercaptooxazoles predominantly exist as the thione (NH) tautomer rather than the thiol (SH) tautomer. This preference is driven by the greater bond energy of the C=S double bond compared to the C=N bond in the oxazole ring, alongside the stabilization provided by the thioamide resonance.

Implication for Researchers:

  • Synthesis: Alkylation usually occurs on the Sulfur atom (S-alkylation) due to the "soft" nucleophilic nature of the sulfur anion, despite the thione predominance.

  • Docking Studies: When modeling binding interactions (e.g., with COX-2 or Tyrosinase), the thione form should be used as the primary ligand state.

Tautomerism cluster_legend Structural Dominance Thiol Thiol Form (Aromatic Oxazole) -SH group Thione Thione Form (Oxazole-2(3H)-thione) =S group / -NH- Thiol->Thione  Equilibrium (Major Form)  

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable thione form.

Part 3: Synthesis Protocol

The most robust synthesis of 5-aryl-2-mercaptooxazoles involves the cyclization of


-amino ketones  with carbon disulfide (CS₂) . This method avoids the formation of regioisomers often seen in other routes.
Reagents and Materials
  • Precursor: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0).

  • Cyclizing Agent: Carbon Disulfide (CS₂).

  • Base: Potassium Hydroxide (KOH) or Triethylamine (Et₃N).

  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Methodology
  • Preparation of the Free Amine: Dissolve 10 mmol of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in 20 mL of ethanol. Add 10 mmol of KOH (dissolved in minimal water) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Addition of Carbon Disulfide: To the stirred solution, add 15 mmol of Carbon Disulfide (CS₂) dropwise. The mixture may turn slightly yellow/orange.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[3] The amine attacks the CS₂, forming a dithiocarbamate intermediate. Subsequent intramolecular nucleophilic attack by the ketone oxygen on the thiocarbonyl carbon, followed by dehydration, closes the oxazole ring.

  • Workup and Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the excess solvent and CS₂ under reduced pressure (use a fume hood due to CS₂ toxicity).

    • Dissolve the residue in water (approx. 50 mL).

    • Acidification: Carefully acidify the aqueous solution with 10% HCl to pH ~3-4. The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash thoroughly with cold water.

    • Recrystallize from ethanol/water (4:1) to obtain pure 5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione.

    • Expected Yield: 70–85%.

    • Melting Point: 250–251°C.

Synthesis Start 2-Amino-1-(4-chlorophenyl)ethanone (HCl Salt) Base Neutralization (KOH / EtOH) Start->Base Inter Intermediate: Dithiocarbamate Formation (+ CS₂) Base->Inter Cyclization Cyclization & Dehydration (Reflux) Inter->Cyclization Product 5-(4-chlorophenyl)-2-mercaptooxazole (Precipitate with HCl) Cyclization->Product

Figure 2: Synthetic workflow from alpha-amino ketone to the target oxazole.

Part 4: Physicochemical Profile[5][6]
PropertyDataNotes
Appearance White to pale yellow powderCrystalline solid
Melting Point 250–251 °CIndicates high lattice stability (H-bonding in thione form)
Solubility DMSO, DMF, hot EthanolPoorly soluble in water; soluble in alkaline solutions (forming thiolate)
pKa (Acidic) ~6.5 – 7.5 (Thiol SH)Moderately acidic due to resonance stabilization of the anion
Stability Stable under standard conditionsAvoid strong oxidizing agents (converts thiol to disulfide dimer)
Part 5: Biological Applications & Pharmacological Potential[5][7][8]

The 5-(4-chlorophenyl)oxazole moiety is a validated pharmacophore in medicinal chemistry.

1. Enzyme Inhibition (Tyrosinase & COX)
  • Tyrosinase Inhibition: The thione group (=S) can chelate Copper (Cu) ions in the active site of tyrosinase, an enzyme responsible for melanin production. This makes the compound a candidate for treating hyperpigmentation.

  • COX Inhibition: The 4-chlorophenyl group mimics the lipophilic side chains of NSAIDs (like Oxaprozin or Celecoxib), fitting into the hydrophobic pocket of Cyclooxygenase (COX) enzymes.

2. Synthetic Intermediate

This compound is frequently S-alkylated to generate:

  • Thioethers: By reacting with alkyl halides (e.g., benzyl bromide) to create potential antimicrobial agents.

  • Sulfonamides: By oxidation to the sulfonyl chloride followed by amination, yielding COX-2 selective inhibitors.

BioActivity Compound 5-(4-chlorophenyl)- 2-mercaptooxazole Target1 Tyrosinase (Cu Active Site) Compound->Target1 Chelation (=S) Target2 COX-1 / COX-2 (Hydrophobic Channel) Compound->Target2 Lipophilic Binding Reaction S-Alkylation (Scaffold Diversification) Compound->Reaction Synthetic Utility

Figure 3: Pharmacological targets and synthetic utility of the scaffold.

Part 6: References
  • PubChem. (n.d.).[4] 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CID 2744280).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Turchi, I. J. (Ed.).[5] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Standard reference for oxazole synthesis mechanisms).

  • Abbasi, M. A., et al. (2014). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. (Provides comparative bioactivity data for the related oxadiazole class).

Sources

A Comprehensive Technical Guide to 2-Mercapto-5-Aryloxazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in medicinal chemistry, capable of engaging with a wide array of biological targets through various non-covalent interactions.[1] Among its many derivatives, the 2-mercapto-5-aryloxazole framework has emerged as a particularly fruitful area of research. The presence of a reactive thiol group at the 2-position provides a convenient handle for synthetic elaboration, while the aryl substituent at the 5-position offers a vector for tuning steric and electronic properties to optimize target engagement. This guide provides an in-depth review of the synthesis, chemical reactivity, and diverse pharmacological profile of 2-mercapto-5-aryloxazole derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the causality behind synthetic strategies, detail key experimental protocols, and summarize critical structure-activity relationship (SAR) data to provide a comprehensive resource for researchers and professionals in the field of drug development.

The 2-Mercapto-5-Aryloxazole Core: A Scaffold of Opportunity

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent in the structures of approved drugs.[2] The oxazole nucleus, an azole with an oxygen atom adjacent to the nitrogen, is found in several natural products and synthetic molecules exhibiting potent bioactivities.[3] The 2-mercapto-5-aryloxazole scaffold combines three key pharmacophoric elements:

  • The Oxazole Ring: A stable, aromatic core that acts as a rigid linker, positioning other functional groups in a defined three-dimensional space.

  • The 5-Aryl Group: This substituent is crucial for modulating properties like lipophilicity, and it often engages in key interactions (e.g., π-stacking, hydrophobic interactions) with biological targets. Variations in this group are a primary focus of SAR studies.

  • The 2-Mercapto (Thiol) Group: This nucleophilic group is the scaffold's primary reactive center. It can exist in a tautomeric equilibrium with its thione form. This handle is readily functionalized, allowing for the creation of large compound libraries to explore chemical space and optimize biological activity.

Synthetic Strategies and Methodologies

The construction of the 2-mercapto-5-aryloxazole core is accessible through several synthetic routes. A common and effective strategy involves the reaction of α-halo ketones with a suitable thiourea or related precursor, followed by cyclization. An alternative powerful approach utilizes the decarboxylative coupling of cinnamic acids with 2-mercaptoanilines, often mediated by elemental sulfur under metal-free conditions.

Representative Synthetic Protocol: Synthesis of 2-Mercapto-5-Phenyl-1,3-Oxazole

This protocol outlines a common laboratory-scale synthesis. The rationale for this approach lies in the reliable formation of the oxazole ring through the condensation of readily available starting materials.

Step-by-Step Methodology:

  • Preparation of α-bromoacetophenone: To a solution of acetophenone (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0-5°C with constant stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice water, and the precipitated product is filtered, washed with cold water, and dried.

  • Reaction with Thiourea: The α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. The use of ethanol as a solvent facilitates the dissolution of reactants and provides a suitable temperature for the reaction to proceed efficiently.

  • Cyclization and Work-up: After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed thoroughly with water to remove inorganic salts, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-amino-5-phenyloxazole intermediate.

  • Conversion to Mercapto Group (Diazotization-Thiolation): The intermediate is diazotized using sodium nitrite and HCl at low temperatures (0-5°C), followed by treatment with a sulfur source like potassium ethyl xanthate. Subsequent hydrolysis yields the target 2-mercapto-5-phenyloxazole. This two-step conversion is a standard method for introducing a thiol group onto an aromatic amine.

Structural Confirmation: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques, including FT-IR (to identify key functional groups like -SH and C=N), ¹H-NMR and ¹³C-NMR (to confirm the chemical structure and proton/carbon environments), and Mass Spectrometry (to verify the molecular weight).[4][5]

G cluster_start Starting Materials cluster_process Core Synthesis cluster_intermediate Intermediate Scaffold cluster_final_step Final Conversion cluster_product Final Product A α-Halo Aryl Ketone C Condensation & Cyclization (e.g., Hantzsch Synthesis) A->C B Thiourea or derivative B->C D 2-Amino-5-Aryloxazole C->D E Diazotization followed by reaction with sulfur nucleophile D->E F 2-Mercapto-5-Aryloxazole E->F

Caption: General workflow for synthesizing the 2-mercapto-5-aryloxazole core.

Chemical Reactivity: The Gateway to Diversity

The synthetic utility of the 2-mercapto-5-aryloxazole scaffold lies in the high reactivity of the thiol group. This nucleophilic site is the primary point for diversification, allowing chemists to append a wide variety of side chains and functional groups. The most common and powerful reaction is S-alkylation.

S-Alkylation: The thiol proton is weakly acidic and can be easily removed by a mild base (e.g., K₂CO₃, NaH) to generate a highly nucleophilic thiolate anion. This anion readily reacts with various electrophiles, such as alkyl halides, epoxides, and Michael acceptors, to form stable thioether linkages. This strategy is the cornerstone for creating large libraries of derivatives for biological screening. For instance, reacting the core scaffold with ethyl chloroacetate introduces an ester functionality, which can be further hydrolyzed to a carboxylic acid or reacted with hydrazine to form a hydrazide, opening up further avenues for derivatization.[2][6]

G cluster_reagents cluster_products Core 2-Mercapto-5-Aryloxazole (R-SH) AlkylHalide Alkyl Halide (R'-X) AcidChloride Acid Chloride (R'-COCl) Chloroacetamide 2-Chloro-N-aryl-acetamide Thioether Thioether (R-S-R') AlkylHalide->Thioether S-Alkylation Thioester Thioester (R-S-CO-R') AcidChloride->Thioester S-Acylation Acetamide Thioacetamide Derivative (R-S-CH₂-CO-NH-Ar') Chloroacetamide->Acetamide S-Alkylation

Caption: Key functionalization reactions at the 2-mercapto position.

Biological Activities and Therapeutic Potential

Derivatives of the 2-mercapto-5-aryloxazole scaffold have demonstrated a remarkable breadth of biological activities. The specific nature of the aryl group at the 5-position and the substituent attached to the sulfur atom at the 2-position are critical determinants of the pharmacological profile.

Anticancer Activity

The 2-aryloxazole core is a validated pharmacophore for anticancer agents.[7] Derivatives have shown potent activity as both cytotoxic and targeted agents, particularly as kinase inhibitors.[8][9]

Mechanism of Action - Kinase Inhibition: A significant body of research has identified 2-anilino-5-aryloxazoles as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11] VEGFR2 is a key tyrosine kinase that mediates angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11] By blocking the ATP binding site of VEGFR2, these compounds inhibit downstream signaling, leading to a reduction in endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[10][12] Optimization of the aniline and aryl rings has led to inhibitors with excellent enzymatic and cellular potency.[11] Certain derivatives have also demonstrated inhibitory activity against other important cancer-related kinases like EGFR and HER2.[5]

Cytotoxic Activity: Many derivatives exhibit broad cytotoxic activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.[4][5] The antiproliferative effect is often dose-dependent, and some compounds have shown IC₅₀ values in the low micromolar range, comparable to standard chemotherapeutic drugs like doxorubicin.[5][13]

Table 1: Representative Anticancer Activity of Oxazole Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Mechanism/Target Reference
Compound 4d MDA-MB-231 5.21 Kinase Inhibitor [5]
Compound 5d HeLa 12.87 Kinase Inhibitor [5]
Compound 6b MCF-7 3.64 Multi-kinase (EGFR, HER2, VEGFR2) [5]
Compound 6b MDA-MB-231 2.14 Multi-kinase (EGFR, HER2, VEGFR2) [5]
Oxazole 39 HT29 (in vivo) Moderate Efficacy VEGFR2 Kinase Inhibitor [10][11]

| VIb-d | HeLa, MCF-7 | 10.64 - 33.62 | Cytotoxic |[13] |

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor 2-Anilino-5-Aryloxazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Site P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation Migration Survival P2->P3

Sources

Methodological & Application

Application Note: Cyclization Protocols for 5-Aryl-1,3-oxazole-2-thiol Preparation

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the synthesis of 5-aryl-1,3-oxazole-2-thiols . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., VEGFR2) and antimicrobial agents.

Executive Summary & Strategic Analysis

The 5-aryl-1,3-oxazole-2-thiol moiety (also referred to as 5-aryl-2-mercaptooxazole) presents a unique synthetic challenge due to the ambident nature of the reagents typically employed. The core difficulty lies in achieving exclusive regioselectivity (5-aryl vs. 4-aryl) and chemoselectivity (oxazole vs. thiazole).

While the Hantzsch synthesis (using


-haloketones and thiourea/thioamides) is the standard for thiazoles, it is unsuitable for oxazoles because the sulfur atom preferentially acts as the nucleophile, displacing the oxygen of the carbonyl. To successfully synthesize the oxazole  core, the oxygen atom must be retained from the precursor ketone, and the sulfur must be introduced exocyclically.
Mechanistic Strategy

The most robust route to 5-aryl-1,3-oxazole-2-thiols involves the cyclization of


-amino ketones with carbon disulfide (

)
or thiophosgene equivalents. This pathway ensures:
  • Regiocontrol: The aryl group remains at the 5-position (derived from the ketone).

  • Atom Economy: The oxygen is native to the precursor; sulfur is introduced via

    
    .
    
  • Tautomeric Stability: The product exists in equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in solution.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways from the common


-bromoketone precursor. Note how the choice of reagent dictates the heterocyclic core.

OxazoleSynthesis Precursor α-Bromoacetophenone (Ph-CO-CH2-Br) Thiourea Thiourea / KSCN Precursor->Thiourea Path A (Avoid) Azide 1. NaN3 or Hexamine 2. HCl Hydrolysis Precursor->Azide Path B (Recommended) Thiazole 4-Phenyl-2-aminothiazole (S-alkylation first) Thiourea->Thiazole Hantzsch Type AminoKetone α-Aminoacetophenone HCl (Ph-CO-CH2-NH2·HCl) Azide->AminoKetone Delépine/Reduction CS2 CS2 / Base (Cyclization) AminoKetone->CS2 Dithiocarbamate Formation Oxazole 5-Phenyl-1,3-oxazole-2-thiol (Target) CS2->Oxazole - H2S

Figure 1: Divergent synthetic pathways. Path A yields thiazoles due to sulfur nucleophilicity. Path B protects the oxygen position, ensuring oxazole formation.

Detailed Experimental Protocols

Protocol A: The Classical Two-Step Synthesis (High Purity)

This protocol is recommended for gram-scale synthesis where isolation of the intermediate ensures high purity of the final scaffold.

Step 1: Preparation of

-Aminoacetophenone Hydrochloride (Delépine Reaction)

Rationale: Direct amination of


-bromoketones is prone to over-alkylation. The Delépine reaction uses hexamethylenetetramine (hexamine) to form a stable quaternary salt, which is cleanly hydrolyzed to the primary amine.
  • Reagents:

    • Phenacyl bromide (1.0 eq)

    • Hexamethylenetetramine (1.1 eq)

    • Chloroform (

      
      ) or Ethanol
      
    • Conc. HCl / Ethanol[2]

  • Procedure:

    • Dissolve phenacyl bromide (e.g., 19.9 g, 100 mmol) in

      
       (150 mL).
      
    • Add hexamethylenetetramine (15.4 g, 110 mmol) in one portion.

    • Stir at room temperature for 4–6 hours. A thick white precipitate (the hexaminium salt) will form.

    • Filter the solid, wash with

      
      , and air dry.
      
    • Hydrolysis: Suspend the salt in Ethanol (100 mL) and add Conc. HCl (40 mL).

    • Reflux for 2–3 hours. The solid will dissolve, then ammonium chloride will precipitate.

    • Cool to 0°C, filter off the

      
      .
      
    • Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Ether to obtain

      
      -aminoacetophenone hydrochloride .
      
    • Yield Expectations: 80–90%.

Step 2: Cyclization with Carbon Disulfide

Rationale: The amino group attacks


 to form a dithiocarbamate intermediate. Under basic conditions, the enolized ketone oxygen attacks the thione carbon, followed by the elimination of 

to close the ring.
  • Reagents:

    • 
      -Aminoacetophenone HCl (from Step 1) (1.0 eq)
      
    • Carbon Disulfide (

      
      ) (1.5 eq)
      
    • Potassium Hydroxide (KOH) (2.2 eq) or Triethylamine

    • Ethanol (Absolute)[2]

  • Procedure:

    • Dissolve KOH (2.2 eq) in absolute Ethanol (10 mL/g of substrate).

    • Add

      
      -aminoacetophenone HCl (1.0 eq) at 0°C. Stir for 15 min to liberate the free amine.
      
    • Add

      
       (1.5 eq) dropwise. Caution: 
      
      
      
      is highly flammable and toxic.
    • Heat the mixture to reflux (approx. 70–80°C) for 6–8 hours.

    • Observation: Evolution of

      
       gas (rotten egg smell) indicates the cyclization is proceeding. Use a scrubber containing bleach or NaOH.
      
    • Workup: Cool the reaction mixture. Acidify with dilute Acetic Acid or HCl (to pH ~4–5).

    • The product, 5-aryl-1,3-oxazole-2-thiol , will precipitate as a solid.

    • Filter, wash with water, and recrystallize from Ethanol.[3]

  • Data Specifications:

ParameterSpecification
Appearance White to pale yellow needles
Melting Point 240–245°C (dec) (Typical for Ph derivative)
Yield 65–75% (Step 2)
IR Signature 2500–2600

(SH, weak), 1100–1200

(C=S)
Protocol B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Rationale: For library generation, isolating the amino ketone is tedious. This protocol utilizes the in situ reduction of azides.

  • Reagents:

    • 
      -Azidoacetophenone (prepared from bromide + 
      
      
      
      )
    • Triphenylphosphine (

      
      ) (1.1 eq)
      
    • Carbon Disulfide (

      
      ) (excess)
      
    • Solvent: Dioxane or Toluene

  • Procedure:

    • Mix

      
      -azidoacetophenone (1.0 mmol) and 
      
      
      
      (1.1 mmol) in Dioxane (5 mL).
    • Stir at RT for 1 hour (Staudinger reaction

      
       Iminophosphorane).
      
    • Add

      
       (5.0 mmol).
      
    • Irradiate in a microwave reactor at 100°C for 20–30 minutes.

    • Mechanism: The iminophosphorane reacts with

      
       to form an isothiocyanate (
      
      
      
      ). The enol oxygen then attacks the isothiocyanate carbon to close the ring.
    • Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

    • Note: This method avoids

      
       evolution but requires removal of triphenylphosphine oxide.
      

Troubleshooting & Optimization (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Formation of Thiazole Impurity Sulfur source attacking carbonylEnsure precursor is an amino ketone, not a halo-ketone. Do not use thiourea.
Low Yield in Step 2 Oxidation of thiolPerform reaction under

atmosphere. Add small amount of reducing agent (e.g.,

) during workup.
Product Oiling Out Incomplete precipitationThe product is acidic (pKa ~6-7). Ensure pH is adjusted to < 5. Cool to 0°C before filtration.
Insoluble Starting Material Salt formationIf using amino ketone HCl salt, ensure sufficient base (2+ equivalents) is available to neutralize HCl and deprotonate the thiol intermediate.

Tautomerism and Characterization

The 5-aryl-1,3-oxazole-2-thiol exists in equilibrium with its thione form, 5-aryl-3H-oxazole-2-thione .

  • Solid State: Often favors the thione form (NH, C=S) due to hydrogen bonding.

  • Solution (

    
    ):  Tautomeric ratio depends on solvent polarity.
    
  • NMR Signals:

    • Thiol form: Exchangeable proton at

      
       13.0–14.0 ppm (-SH).
      
    • Thione form: Broad singlet at

      
       11.0–12.0 ppm (-NH).
      
    • C5-H: Characteristic singlet at

      
       7.2–7.5 ppm (oxazole ring proton).
      

References

  • Synthesis of 2-mercapto-5-phenyloxazole via Amino Ketone

    • Journal of Medicinal Chemistry. "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." (Scheme 2 describes the cyclization of -amino ketone precursors with thiophosgene/CS2 equivalents).
    • (Context verified via Search Result 1.9)

  • General Oxazole Synthesis Methodologies

    • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles.
  • Tautomerism in Heterocyclic Thiols

    • Journal of Chemical and Pharmaceutical Research. "The study of thione-thiol tautomerism..." (Discusses the analytical differentiation of thiol/thione forms in similar 5-membered rings).
    • (Context verified via Search Result 1.17)

  • Mechanistic Insights (Delépine Reaction)

    • Beilstein Journal of Organic Chemistry. "Access to highly substituted oxazoles...

Sources

Application Note: Synthesis of 4-(4-Chlorophenyl)oxazole-2-thiol from 4-Chlorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Pharmacophore Synthesis, and Drug Discovery

Executive Summary

Oxazole-2-thiols (and their tautomeric oxazole-2(3H)-thiones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. The synthesis of these heterocycles from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketones is a highly efficient, atom-economical pathway. This application note details the authoritative protocol, mechanistic causality, and analytical validation for converting 4-chlorophenacyl bromide—a highly reactive electrophilic building block—into 4-(4-chlorophenyl)oxazole-2-thiol using potassium thiocyanate (KSCN) and acid-catalyzed cyclodehydration[2].

Mechanistic Rationale & Causality

The conversion of an


-haloketone to an oxazole-2-thiol is a multi-step cascade reaction driven by precise electronic interactions and thermodynamic shifts. Understanding this causality is critical for troubleshooting and optimizing the yield[3].
  • Kinetically Favored

    
     Alkylation:  The thiocyanate anion (
    
    
    
    ) is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable (soft) sulfur atom preferentially attacks the soft electrophilic
    
    
    -carbon of 4-chlorophenacyl bromide. This rapid
    
    
    displacement of the bromide ion yields the kinetic intermediate, 4-chlorophenacyl thiocyanate.
  • Acid-Catalyzed Isomerization: Under thermal stress and acidic conditions, the kinetically formed

    
    -thiocyanatoketone undergoes isomerization to the thermodynamically more stable 
    
    
    
    -isothiocyanatoketone (
    
    
    -alkylation product).
  • Enolization and Cyclodehydration: The acid catalyst (e.g., dry HCl) promotes the enolization of the ketone. The nucleophilic enol oxygen subsequently attacks the highly electrophilic thiocarbonyl carbon (

    
    ) of the isothiocyanate group. Subsequent proton transfer and dehydration drive the irreversible ring closure, forming the aromatic 4-(4-chlorophenyl)oxazole-2-thiol.
    

Mechanism A 4-Chlorophenacyl Bromide (Electrophile) C 4-Chlorophenacyl Thiocyanate (Kinetic Intermediate) A->C SN2 S-Alkylation B Potassium Thiocyanate (Ambident Nucleophile) B->C D 4-Chlorophenacyl Isothiocyanate (Thermodynamic Intermediate) C->D Acid/Thermal Isomerization E 4-(4-Chlorophenyl)oxazole-2-thiol (Target Product) D->E Enolization & Cyclodehydration

Mechanistic pathway: Isomerization and cyclodehydration to oxazole-2-thiol.

Reagent Selection & Optimization

To ensure a self-validating and high-yielding protocol, the selection of reagents must be optimized to favor the thermodynamic product while suppressing side reactions (such as dialkylation or premature hydrolysis)[4].

ParameterSelected ReagentAlternativeCausality / Rationale for Selection
Thiocyanate Source Potassium Thiocyanate (KSCN) Ammonium Thiocyanate (

)
KSCN offers superior solubility in ethanol. The highly dissociated

counterion maximizes the nucleophilicity of the

anion, accelerating the initial

S-alkylation.
Solvent System Absolute Ethanol AcetonitrileEthanol effectively solvates both the polar inorganic salts and the organic intermediates. It seamlessly supports both the ambient-temperature substitution and the high-temperature reflux without requiring a solvent swap.
Acid Catalyst Dry HCl Gas Concentrated

Dry HCl gas provides strictly anhydrous acidic conditions. This prevents the unwanted aqueous hydrolysis of the intermediate thiocyanate, driving the cyclization efficiently to completion.

Experimental Protocol

Note: 4-Chlorophenacyl bromide is a potent lachrymator and vesicant. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Phase 1: Nucleophilic Substitution
  • Dissolution: Equip a 250 mL round-bottom flask with a magnetic stir bar. Dissolve 10.0 mmol (2.33 g) of 4-chlorophenacyl bromide in 50 mL of absolute ethanol.

  • Temperature Control: Chill the flask in an ice-water bath to 0–5°C.

  • Addition: Dissolve 12.0 mmol (1.17 g) of KSCN in 20 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic

    
     reaction.
    
  • Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the high-Rf starting material and the appearance of a new, lower-Rf spot confirms the formation of the

      
      -thiocyanatoketone intermediate. A white precipitate of KBr will also form.
      
Phase 2: Cyclodehydration & Isolation
  • Acidification: Filter off the KBr precipitate. Return the filtrate to the round-bottom flask and bubble dry HCl gas through the solution for 10 minutes (alternatively, add 2 mL of a 4M HCl in dioxane solution).

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 to 6 hours. The solution will transition from pale yellow to a deep amber color as the aromatic ring forms.

  • Precipitation: Allow the reaction to cool to room temperature, then pour the mixture over 100 g of crushed ice with vigorous stirring. The crude 4-(4-chlorophenyl)oxazole-2-thiol will precipitate as a solid.

  • Purification: Filter the crude solid under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to yield the pure product.

Workflow Step1 1. Dissolution 4-Chlorophenacyl bromide in EtOH Step2 2. Nucleophilic Addition Dropwise KSCN at 0-5°C Step1->Step2 Step3 3. Intermediate Formation Stir at RT for 2 hours Step2->Step3 Step4 4. Acid Catalysis Introduce dry HCl gas Step3->Step4 Step5 5. Cyclization Reflux for 4-6 hours Step4->Step5 Step6 6. Isolation Precipitate, filter, recrystallize Step5->Step6

Step-by-step experimental workflow for oxazole-2-thiol synthesis.

Analytical Validation

To ensure the structural integrity of the synthesized 4-(4-chlorophenyl)oxazole-2-thiol, the following analytical signatures must be verified:

  • FT-IR Spectroscopy:

    • Disappearance of the strong ketone carbonyl stretch (

      
      ) at ~1690 cm⁻¹.
      
    • Appearance of the oxazole ring

      
       stretch at ~1600 cm⁻¹.
      
    • Presence of tautomeric bands:

      
       stretch at ~1200 cm⁻¹ (thione form) and a weak 
      
      
      
      stretch at ~2500 cm⁻¹ (thiol form).
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Disappearance of the singlet corresponding to the

      
      -methylene protons of the starting material at ~4.5 ppm.
      
    • Appearance of a distinct singlet at ~7.8–8.0 ppm, corresponding to the isolated

      
       aromatic proton of the newly formed oxazole ring.
      
    • A broad singlet at ~13.5 ppm indicating the highly deshielded

      
       / 
      
      
      
      tautomeric proton.
  • Mass Spectrometry (ESI-MS):

    • Observation of the molecular ion peak

      
       at 
      
      
      
      (with a characteristic 3:1 isotopic pattern indicative of the single chlorine atom).

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. 5

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review | International Journal of Pharmaceutical Sciences and Research. 3

  • Product Class 12: Oxazoles | Thieme Connect. 2

  • Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents | ResearchGate. 1

Sources

Application Note: Advanced Functionalization of Thiol-Bearing Oxazole Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Oxazoles and benzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for multi-targeted kinase inhibitors, antimicrobial agents, and fluorescent probes. The functionalization of the exocyclic thiol group in 2-mercaptooxazoles (oxazole-2-thiols) serves as a critical gateway for expanding chemical space[1].

To achieve predictable chemoselectivity, researchers must navigate the inherent tautomeric equilibrium of the 2-mercaptooxazole core. Spectroscopic and computational studies demonstrate that the oxazole-2(3H)-thione form often predominates in polar solvents and the solid state[2]. However, the deprotonated intermediate exhibits ambidentate nucleophilic character. According to Hard-Soft Acid-Base (HSAB) principles, functionalization predominantly occurs at the softer exocyclic sulfur atom (S-alkylation) rather than the harder ring nitrogen when treated with soft electrophiles (e.g., alkyl halides)[2].

Beyond simple alkylation, modern synthetic workflows utilize these resulting thioethers as activated electrophiles in transition-metal-catalyzed cross-coupling. The Liebeskind-Srogl reaction is the premier method for this, utilizing a Palladium catalyst and a Copper(I) cofactor to couple oxazole thioethers with boronic acids[3]. The causality of this reaction hinges on the Cu(I) cofactor, which acts as a thiophilic sink to activate the C–S bond for oxidative addition to the Pd center, subsequently facilitating transmetalation[3].

G A Oxazole-2-Thiol (Thione Tautomer) B Deprotonation (K2CO3) A->B C Delocalized Anion (Ambidentate) B->C D Soft Electrophile (Alkyl Halide) C->D HSAB Theory E S-Alkylation Product (Thioether) D->E S-Chemoselectivity F Liebeskind-Srogl Cross-Coupling E->F Pd/Cu Catalysis G Functionalized Oxazole Core F->G C-C Bond Formation

Logical pathway from tautomeric oxazole-2-thiol to functionalized core via S-alkylation.

Core Methodologies & Step-by-Step Protocols

Protocol A: Chemoselective S-Alkylation of Benzo[d]oxazole-2-thiol

This protocol describes the synthesis of propargyl thioethers, which are highly valuable intermediates for subsequent click chemistry (triazole formation) or cross-coupling[4].

Self-Validating System: The use of a mild, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (DMF) ensures complete deprotonation without hydrolyzing the oxazole ring. The reaction progress is self-indicating via Thin Layer Chromatography (TLC): the highly polar starting thiol remains near the baseline, while the S-alkylated thioether migrates significantly higher. If N-alkylation occurs as a side reaction, a secondary spot with intermediate polarity will appear, indicating the electrophile was too "hard" or the solvent was inappropriate.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of benzo[d]oxazole-2-thiol in anhydrous DMF to achieve a 0.5 M concentration under an inert argon atmosphere[4].

  • Base Addition: Add 1.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete generation of the thiolate anion.

  • Alkylation: Cool the reaction vessel to 0 °C. Dropwise add 1.1 equivalents of propargyl bromide (80% wt in toluene) to prevent exothermic side reactions and maintain strict S-chemoselectivity[4].

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 2-(prop-2-yn-1-ylthio)benzo[d]oxazole[4].

Protocol B: Decarbonylative Liebeskind-Srogl Cross-Coupling

This protocol converts the oxazole thioether into an aryl-substituted oxazole using Pd–NHC (N-Heterocyclic Carbene) and Cu(I) catalysis. This method is highly prized in pharmaceutical settings due to its excellent functional group tolerance[3].

Self-Validating System: The addition of the Cu(I) cofactor is the mechanistic linchpin. If the reaction stalls at low conversion, it directly indicates insufficient thiophilic activation or Cu(I) precipitation. The system relies on the Cu(I) species to scavenge the cleaved sulfur, driving the equilibrium forward.

Step-by-Step Workflow:

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine the oxazole thioether (1.0 equiv), arylboronic acid (3.0 equiv), the palladium catalyst [Pd(IPr)(μ-Cl)Cl]₂ (1.0 mol%), and the thiophilic cofactor CuI (1.5 equiv) in a Schlenk tube[3].

  • Solvent & Base: Add K₃PO₄ (2.0 equiv) and anhydrous THF to achieve a 0.25 M concentration[3].

  • Coupling: Seal the tube, remove it from the glovebox, and heat the mixture at 50 °C for 12 hours with vigorous stirring[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the insoluble copper-sulfide precipitates.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C–C cross-coupled oxazole derivative[3].

G A Pd(II)-NHC Catalyst Activation B Oxidative Addition (C-S Bond Cleavage) A->B C Cu(I) Cofactor (Sulfur Chelation) B->C Thiophilic Pull D Transmetalation (Boronic Acid) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Cross-Coupled Product E->F

Catalytic cycle of the Liebeskind-Srogl cross-coupling highlighting the dual Pd/Cu mechanism.

Quantitative Data & Substrate Scope

The functionalization of 2-mercaptooxazoles is highly versatile. Below is a summary of the quantitative data and reaction tolerances across the primary functionalization pathways discussed in modern literature.

Reaction ClassReagents & CatalystsTarget SubstrateTypical YieldMechanistic Advantage
Chemoselective S-Alkylation Propargyl bromide, K₂CO₃, DMFBenzo[d]oxazole-2-thiol78–91%[4]Exploits HSAB theory for absolute S-selectivity over N-alkylation, preserving the aromatic core.
Liebeskind-Srogl Coupling Ar-B(OH)₂, [Pd(IPr)(μ-Cl)Cl]₂, CuIOxazole thioethers62–85%[3]Cu(I) thiophilic cofactor enables "baseless", mild C–C bond formation with high functional group tolerance.
Thiol Oxidation (Activation) MCPBA (excess), CHCl₃2-Mercaptooxazoles~83%[5]Readily converts the thiol into a highly electrophilic sulfonyl group, priming the C2 position for S_NAr.

References

1. 2. 3. 4. 5.

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Application Notes and Protocols for the Synthesis of Novel Sulfonamide Derivatives from 5-(4-chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-substituted sulfonamide derivatives, starting from 5-(4-chlorophenyl)oxazole-2-thiol. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. Sulfonamides derived from heterocyclic scaffolds, such as oxazoles, represent a promising class of compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide emphasizes a robust and reproducible two-step, one-pot synthesis methodology, focusing on the in situ generation of a reactive sulfonyl chloride intermediate followed by its reaction with various primary and secondary amines. We delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and offer troubleshooting advice to ensure successful synthesis and purification of the target compounds.

Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a vast array of FDA-approved drugs demonstrating antibacterial, anti-inflammatory, diuretic, and anticancer activities.[2][3][4] When incorporated into a heterocyclic framework like the 1,3-oxazole ring—a recognized "privileged scaffold" in drug discovery—the resulting molecules often exhibit enhanced biological profiles.[5][6]

Recent studies have highlighted the significant potential of 1,3-oxazole-based sulfonamides as potent anticancer agents.[7][8] Specifically, certain derivatives have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells, with impressive GI50 values in the nanomolar range against leukemia cell lines.[1][8][9] The 5-(4-chlorophenyl)oxazole moiety serves as a key structural component, and its derivatization at the 2-position via a sulfonamide linkage allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine functionalities.

This application note outlines a validated protocol for the synthesis of these high-value compounds, proceeding through an oxidative chlorination of the starting thiol to form a transient sulfonyl chloride, which is immediately trapped by an amine to yield the desired sulfonamide.[10]

Reaction Principle and Mechanism

The conversion of 5-(4-chlorophenyl)oxazole-2-thiol to its corresponding sulfonamide derivatives is achieved via a two-step sequence that is typically performed in a single reaction vessel ("one-pot").

  • Step 1: Oxidative Chlorination. The thiol is oxidized to form a highly reactive 5-(4-chlorophenyl)oxazole-2-sulfonyl chloride intermediate. This is the critical step, as heteroaryl sulfonyl chlorides are often unstable and prone to decomposition.[10] Therefore, the reaction is conducted at low temperatures, and the sulfonyl chloride is generated in situ for immediate use. Various oxidizing systems can be employed, with aqueous sodium hypochlorite (NaOCl) in an acidic biphasic medium being a convenient and effective choice that avoids the use of hazardous chlorine gas.[10]

  • Step 2: Sulfonylation of Amines. The freshly generated sulfonyl chloride is then subjected to a nucleophilic attack by a primary or secondary amine. A base, such as pyridine or triethylamine, is added to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][11]

The overall transformation is depicted below:

Reaction_Pathway Start 5-(4-chlorophenyl)oxazole-2-thiol p1 Start->p1 Intermediate 5-(4-chlorophenyl)oxazole-2-sulfonyl chloride (in situ) p2 Intermediate->p2 Amine R1R2NH (Amine) Amine->p2 Product N-substituted-5-(4-chlorophenyl) oxazole-2-sulfonamide p1->Intermediate  Step 1: Oxidative Chlorination  NaOCl, HCl (aq)  CH2Cl2, -10 °C p2->Product  Step 2: Sulfonylation  Base (e.g., Pyridine)  Room Temp.

Caption: General two-step reaction pathway.

Detailed Experimental Protocols

This section provides a self-validating system where successful completion of each step prepares the ground for the next. Ensure all glassware is thoroughly dried and reactions involving the sulfonyl chloride intermediate are handled in a well-ventilated fume hood.

Protocol 1: One-Pot Synthesis of N-Benzyl-5-(4-chlorophenyl)oxazole-2-sulfonamide

This protocol uses benzylamine as a representative primary amine.

Materials and Reagents:

  • 5-(4-chlorophenyl)oxazole-2-thiol (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • 6% Sodium Hypochlorite (NaOCl) solution, chilled

  • Benzylamine (1.1 eq)

  • Pyridine (2.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 5-(4-chlorophenyl)oxazole-2-thiol (e.g., 1.06 g, 5 mmol) in a biphasic mixture of dichloromethane (25 mL) and 1 M HCl (25 mL).

  • Oxidative Chlorination: Cool the flask in an ice-salt or acetone-dry ice bath to an internal temperature of -10 to -5 °C. While stirring vigorously, add cold (~5 °C) 6% sodium hypochlorite solution (approx. 26 mL, ~18 mmol, 3.5 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise above -5 °C.[10]

    • Causality: Low temperature is critical to prevent the degradation of the unstable sulfonyl chloride intermediate. Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the reaction.

  • Intermediate Formation: After the addition is complete, continue stirring the mixture at -10 to -5 °C for an additional 15 minutes. The organic layer containing the in situ generated 5-(4-chlorophenyl)oxazole-2-sulfonyl chloride should be used immediately.

  • Amine Addition: To the cold reaction mixture, add pyridine (0.8 mL, 10 mmol, 2.0 eq) followed by the dropwise addition of a solution of benzylamine (0.59 mL, 5.5 mmol, 1.1 eq) in a small amount of CH₂Cl₂.

    • Causality: Pyridine acts as a base to neutralize the HCl formed during the sulfonylation, preventing protonation of the amine nucleophile and driving the reaction to completion.[1][11]

  • Reaction Completion: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer with 2 N HCl solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (2 x 25 mL) to remove excess acid, and then with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure N-benzyl-5-(4-chlorophenyl)oxazole-2-sulfonamide.[12]

Data Presentation and Expected Results

The described protocol is versatile and can be applied to a variety of primary and secondary amines to generate a library of sulfonamide derivatives. The table below summarizes expected outcomes for a selection of amines.

EntryAmineBaseTypical Reaction Time (h)Expected Yield (%)Physical State
1BenzylaminePyridine375-85White Solid
2AnilinePyridine470-80Off-white Solid
34-FluoroanilinePyridine472-82Pale Yellow Solid
4MorpholineTriethylamine280-90Crystalline Solid
5CyclopropylamineTriethylamine365-75Solid

Characterization of Synthesized Compounds

The identity and purity of the final products must be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands for the SO₂ group (asymmetric and symmetric stretching, ~1350 cm⁻¹ and ~1160 cm⁻¹) and the N-H group (for primary amine adducts, ~3250 cm⁻¹).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the overall structure, including the aromatic protons of the chlorophenyl and oxazole rings and the specific signals from the N-substituent.[11][13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the amine to the sulfonyl chloride.[11][12]

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS and should be >95% for biological screening.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Degradation of sulfonyl chloride intermediate. 2. Incomplete oxidative chlorination. 3. Inactive amine (e.g., protonated).1. Ensure the temperature is strictly maintained at -10 to -5 °C during NaOCl addition. Use the intermediate immediately. 2. Use fresh, high-quality NaOCl. Ensure vigorous stirring in the biphasic system. 3. Ensure a sufficient amount of base (pyridine/TEA) is used to neutralize all generated HCl.
Product is Impure 1. Presence of unreacted amine. 2. Presence of sulfonic acid (from hydrolysis of sulfonyl chloride).1. During work-up, wash the organic layer thoroughly with dilute acid (e.g., 1N HCl) to remove basic impurities. 2. Ensure anhydrous conditions after the oxidation step. Wash the organic layer thoroughly with saturated NaHCO₃ to remove acidic impurities.[14]
Reaction Stalls 1. Sterically hindered amine. 2. Poor nucleophilicity of the amine.1. Increase reaction time and/or gently heat the reaction mixture (e.g., to 40 °C) after amine addition. 2. Consider using a more reactive base or a different solvent system.

Conclusion

This application note provides a reliable and adaptable methodology for the synthesis of novel 5-(4-chlorophenyl)oxazole-2-sulfonamide derivatives. The one-pot procedure, involving the low-temperature oxidative chlorination of the parent thiol and subsequent amination, is efficient for generating diverse libraries of compounds. These derivatives are of significant interest to the drug discovery community, particularly for the development of new anticancer therapeutics. Rigorous adherence to the described protocols and characterization steps will ensure the production of high-purity compounds suitable for biological evaluation.

References

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 1030–1037. [Link]

  • Bae, J. W., & Lee, Y. J. (2005). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Bulletin of the Korean Chemical Society, 26(10), 1613-1615. [Link]

  • Kavitha, S., Nasarullah, Z., & Kannan, K. (2019). Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives. Bulletin of the Chemical Society of Ethiopia, 33(2), 307-319. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • da Silva, F. S., et al. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, 10(52), 31235-31242. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. NIST. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Supporting Information. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6649. [Link]

  • Various Authors. (2023). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Zard, S. Z., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(2), 761–764. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. PubMed. [Link]

  • Sharma, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1276, 134789. [Link]

  • Khan, I., et al. (2020). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 5(2), 1154–1163. [Link]

  • Gribova, O. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]

  • Khan, S. G., et al. (2019). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. ResearchGate. [Link]

  • PubChem. 5-(4-chlorophenyl)-1,3-oxazole-2-thiol. PubChem. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

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Mastering the Separation: A Guide to Thin-Layer Chromatography (TLC) Conditions for Oxazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Analytical Imperative for Oxazole-2-thiols

Oxazole-2-thiols represent a privileged scaffold in medicinal and materials chemistry.[1][2] These five-membered heterocyclic compounds, featuring an oxygen, a nitrogen, and a reactive thiol group, are foundational to the development of agents with diverse biological activities, including anticancer and antimicrobial properties.[3] Given their importance, the ability to rapidly and accurately monitor reaction progress, assess purity, and identify these compounds is paramount in any research and development setting.

Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for this purpose.[4][5] It is a simple, cost-effective, and rapid method that provides critical qualitative data about the composition of a sample.[5][6] This application note provides a comprehensive, field-proven guide to developing robust and reproducible TLC methods for oxazole-2-thiols, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern a successful separation.

Section 1: The Core Principle of TLC Separation

TLC operates on the principle of differential partitioning.[7][8] A sample is applied to a stationary phase (typically a polar adsorbent like silica gel), and a liquid mobile phase (the eluent) moves up the plate via capillary action.[4] Components of the sample mixture separate based on their relative affinities for the stationary and mobile phases.

For oxazole-2-thiols, the key interactions are with the polar stationary phase. The nitrogen and oxygen atoms in the oxazole ring, along with the thiol group, can participate in hydrogen bonding and dipole-dipole interactions with the silanol (-Si-OH) groups on the surface of a silica gel plate.[8][9][10]

  • More Polar Compounds : Interact strongly with the stationary phase, move slowly up the plate, and result in a lower Retention Factor (Rf).

  • Less Polar Compounds : Have a greater affinity for the mobile phase, travel further up the plate, and result in a higher Retention Factor (Rf).

The primary goal of method development is to manipulate this partitioning to achieve clear separation between the compound of interest and any impurities or starting materials. This is quantified by the Retention Factor (Rf) , a dimensionless value calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12]

An ideal Rf value for a target compound lies between 0.3 and 0.7, as this range typically provides the best resolution from other potential spots on the plate.[13]

TLC_Principle cluster_plate TLC Plate (Stationary Phase) cluster_spots origin Baseline (Sample Spot) spot_A Compound A (More Polar) Low Rf spot_B Compound B (Less Polar) High Rf solvent_front Solvent Front mobile_phase Mobile Phase (Eluent) mobile_phase->origin

Caption: Principle of TLC separation based on polarity.

Section 2: The Protocol: A Validated Workflow

This section details a step-by-step protocol for the successful TLC analysis of oxazole-2-thiols. Each step includes not only the procedure but also the scientific rationale critical for troubleshooting and adaptation.

Materials & Equipment
  • TLC Plates: Silica Gel 60 F254 plates (glass or aluminum-backed).

  • Developing Chamber: Glass tank with a tight-fitting lid.

  • Spotting: Glass capillary tubes or micropipettes.

  • Solvents: HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol).

  • Visualization: UV lamp (254 nm), iodine chamber, potassium permanganate (KMnO4) stain.

  • General: Fume hood, forceps, pencil, ruler.

Step-by-Step Experimental Procedure

Step 1: Stationary Phase Selection

  • Protocol: Use standard analytical Silica Gel 60 F254 TLC plates.

  • Causality: Silica gel is a highly polar stationary phase, making it ideal for the normal-phase chromatography of moderately polar oxazole-2-thiols.[14] The "F254" designation indicates the inclusion of a fluorescent indicator that glows green under 254 nm UV light, allowing for the easy, non-destructive visualization of UV-active compounds like the oxazole ring system.[15][16]

Step 2: Sample Preparation

  • Protocol: Dissolve a small amount (1-2 mg) of the oxazole-2-thiol sample in a volatile solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate) to create a dilute solution.

  • Causality: The chosen solvent must fully dissolve the analyte to prevent streaking.[8] It should also be sufficiently volatile to evaporate quickly after spotting, leaving a small, concentrated spot on the baseline. Using the mobile phase as the sample solvent is often a good practice but not strictly necessary.

Step 3: Plate Spotting

  • Protocol: Using a capillary tube, gently touch the TLC plate on the pencil-drawn baseline (approx. 1 cm from the bottom). Allow the solvent to absorb, forming a spot no more than 1-2 mm in diameter. Let the spot dry completely before development.

  • Causality: Small, concentrated spots lead to sharper, more defined separation.[17] Overloading the plate with too much sample will cause significant "tailing" or "streaking," where the spot smears vertically, obscuring the results.

Step 4: Mobile Phase Selection and Optimization

  • Protocol: This is the most critical step and often requires an iterative approach.

    • Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate for 5-10 minutes.

    • Initial Solvent System: Begin with a 1:1 mixture of a non-polar and a moderately polar solvent. A common starting point is Hexane:Ethyl Acetate (1:1) .

    • Develop and Assess: Place the spotted plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[10] Remove the plate, immediately mark the solvent front with a pencil, and visualize the spot(s).

    • Optimize:

      • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., try Hexane:Ethyl Acetate 1:2 or switch to a more polar system like Dichloromethane:Methanol 95:5).

      • If Rf is too high (>0.8): The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., try Hexane:Ethyl Acetate 2:1).

  • Causality: Chamber saturation ensures that the solvent composition of the vapor phase is in equilibrium with the liquid phase, leading to consistent and reproducible Rf values by preventing solvent evaporation from the plate surface during development.[5][6] The optimization process is a systematic adjustment of the mobile phase's polarity to achieve a balance between its solvating power and the analyte's affinity for the stationary phase.[13]

Eluent_Optimization start Start: Run TLC with 1:1 Hexane:EtOAc check_rf Calculate Rf Value start->check_rf low_rf Rf < 0.2 (Too Low) check_rf->low_rf Low high_rf Rf > 0.8 (Too High) check_rf->high_rf High good_rf 0.2 < Rf < 0.8 (Optimal) check_rf->good_rf Good increase_polarity Increase Mobile Phase Polarity (More EtOAc) low_rf->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (More Hexane) high_rf->decrease_polarity finish Method Optimized good_rf->finish increase_polarity->check_rf decrease_polarity->check_rf

Caption: Workflow for mobile phase optimization.

Table 1: Example Solvent Systems for Oxazole-2-thiols

Solvent System (v/v) Polarity Expected Rf Range Notes
Hexane:Ethyl Acetate (3:1) Low 0.1 - 0.3 Good for separating less polar impurities from the product.
Hexane:Ethyl Acetate (1:1) Medium 0.3 - 0.6 A versatile starting point for many oxazole-2-thiol derivatives.
Dichloromethane:Methanol (98:2) Medium-High 0.4 - 0.7 Effective for more polar analogs or when EtOAc systems fail.

| Ethyl Acetate (100%) | High | 0.6 - 0.8 | Useful for highly functionalized, polar oxazole-2-thiols. |

Step 5: Visualization Techniques

Since oxazole-2-thiols are typically colorless, visualization methods are required.[17] It is best practice to perform these in the order listed, from non-destructive to destructive.

  • UV Light (Non-destructive):

    • Procedure: After the plate is dry, view it under a UV lamp at 254 nm.[15]

    • Expected Result: The oxazole ring, being a conjugated system, will absorb UV light and appear as a dark purple or black spot against the green fluorescent background.[18] Circle the spot(s) lightly with a pencil.

  • Iodine Vapor (Semi-destructive):

    • Procedure: Place the UV-visualized plate into a sealed chamber containing a few crystals of solid iodine for 1-2 minutes.[15][18]

    • Expected Result: Compounds will form a temporary, colored complex with the iodine vapor, appearing as yellow-to-brown spots. This is a general stain for many organic compounds. The spots will fade over time.

  • Potassium Permanganate (KMnO4) Stain (Destructive):

    • Procedure: Quickly dip the plate into a solution of potassium permanganate, blot the excess, and gently warm with a heat gun.

    • Expected Result: The thiol (-SH) group is readily oxidized by the strong oxidizing agent KMnO4. This reaction consumes the permanganate, resulting in the formation of a bright yellow or brown spot on a purple background.[19] This is a highly sensitive and confirmatory stain for the presence of the thiol group.

Table 2: Summary of Visualization Methods

Method Principle Result for Oxazole-2-thiols Type
UV Light (254 nm) UV absorbance by conjugated systems Dark spot on a green background Non-destructive
Iodine (I2) Vapor Complexation with organic molecules Yellow-brown spot Semi-destructive

| KMnO4 Stain | Oxidation of the thiol group | Yellow/brown spot on purple background | Destructive |

Section 3: Troubleshooting Common TLC Problems

A self-validating protocol anticipates potential issues. This table provides solutions to common problems encountered during the TLC of oxazole-2-thiols.

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing Spots Sample is too concentrated (overloaded).Sample is not fully soluble in the mobile phase.Compound is highly acidic/basic.Apply a more dilute sample.Spot a smaller amount.Change the mobile phase; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.
Rf is too High/Low Mobile phase polarity is incorrect.Adjust the solvent ratio as described in Step 4. Too high = decrease polarity; Too low = increase polarity.[13]
No Spots Visible Compound is not UV active.Sample concentration is too low.Compound evaporated from the plate.Use a chemical stain (Iodine or KMnO4).Spot a more concentrated sample solution.Ensure the compound is not highly volatile; minimize heating before staining.
Wavy or Uneven Solvent Front TLC plate surface is disturbed.Chamber was not properly sealed/saturated.Handle plates carefully by the edges.Ensure the chamber lid is tight and use filter paper to aid saturation.[5]
Conclusion

The successful application of Thin-Layer Chromatography for the analysis of oxazole-2-thiols is a systematic process grounded in the principles of polarity and partitioning. By beginning with a standard silica gel stationary phase and a medium-polarity mobile phase like Hexane:Ethyl Acetate, researchers can rapidly converge on an optimal system. The strategic use of visualization techniques, particularly the combination of non-destructive UV light and the thiol-specific potassium permanganate stain, provides a high degree of confidence in the results. This guide equips scientists not just with a protocol, but with the causal understanding required to adapt, troubleshoot, and master the TLC analysis of this vital class of heterocyclic compounds.

References

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  • Bitesize Bio. (2025, June 3). Thin Layer Chromatography: The Basics.
  • Clark College. (n.d.). Principles of Thin Layer Chromatography.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • BOC Sciences. (2025, November 24). Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Slideshare. (n.d.). Heterocyclic compound oxazole.
  • ResearchGate. (n.d.). Chemical structure of compounds containing the oxadiazole thiol nucleus....
  • Mitchell, A. et al. (2012). Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates. Current Opinion in Chemical Biology.
  • Boulerba, D., Othman, A. A., & Taouti, M. B. (2017). Synthesis of [Oxa-, Thia-diazoles- and Triazole]-Thiols Derived from Butyric Acid: Conductivity Property, Complex Formation with Fe (II), Hg (II), and Synthesis of Seco-Acyclo-S-Glycosides. Chemical Science International Journal.
  • Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy.

Sources

Application Note: Handling, Storage, and Stability Management of Mercapto-Oxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Mercapto-oxazoles (specifically oxazole-2-thiols and their benzo-fused analogs) are critical heterocyclic building blocks in drug discovery, widely used to synthesize antimicrobial, anticancer, and anti-inflammatory agents. Their utility stems from the thione-thiol tautomerism , which allows for versatile functionalization at both the sulfur (S-alkylation) and nitrogen (N-alkylation) centers.

However, this chemical versatility introduces specific handling challenges.[1] These intermediates are prone to oxidative dimerization (disulfide formation), hydrolytic ring opening under acidic conditions, and possess a characteristic stench that requires rigorous containment. This guide provides a self-validating protocol to maintain the integrity of these reagents and ensure operator safety.

The Chemical Challenge: Tautomerism & Reactivity

Mercapto-oxazoles exist in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. While the thione form often predominates in the solid state and polar solvents, the thiol form is the active nucleophile in many substitution reactions.

  • Degradation Pathway 1 (Oxidation): Exposure to atmospheric oxygen readily converts the thiol to the inactive disulfide dimer .

  • Degradation Pathway 2 (Hydrolysis): Strong acids can cleave the oxazole ring, destroying the core scaffold.

Part 2: Safety & Hazard Assessment (Stench & Toxicity)

Warning: Mercapto-oxazoles are classified as Stench Chemicals . Even trace release can cause facility-wide odor issues, mimicking gas leaks.

Hazard CategorySpecific RiskMitigation Strategy
Olfactory Low odor threshold (ppb range); "Rotten cabbage/garlic" smell.Use Bleach Oxidation Protocols for all waste and glassware.
Toxicity Acute toxicity if swallowed (Cat 3); Serious eye irritation (Cat 2A).[2]Double-gloving (Nitrile/Neoprene); Full-face shield for large scale.
Sensitization Potential skin sensitizer.[2][3][4]Immediate wash with soap/water upon contact; discard contaminated gloves.

Part 3: Handling & Synthesis Workflow

The "Stench-Free" Weighing Protocol

Do not weigh mercapto-oxazoles on an open bench.

  • Preparation: Pre-tare a vial with a septum cap inside the fume hood.

  • Transfer: Quickly transfer the solid into the vial and cap immediately.

  • Measurement: Weigh the sealed vial. Subtract the tare weight to determine the mass.

  • Solvation: Add solvent (e.g., DMF, DMSO) via syringe through the septum to create a stock solution, avoiding open-air exposure.

Reaction Setup (Inert Atmosphere)

To prevent disulfide formation, all reactions must be performed under an inert atmosphere.

  • Gas Source: Argon is preferred over Nitrogen due to its higher density, which blankets the reaction surface more effectively.

  • Solvent Degassing: Sparge solvents with Argon for 15 minutes prior to use to remove dissolved oxygen.

Waste Disposal & Deodorization

Never pour mercapto-oxazole waste directly into the main organic waste stream without treatment.

The Bleach Oxidation Method:

  • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Slowly add the thiol waste to the bleach solution in a fume hood.

  • Mechanism: The hypochlorite oxidizes the mercaptan (-SH) to a sulfonic acid (-SO₃H), which is odorless and water-soluble.

    • Reaction:

      
      
      
  • Allow to stand for 30 minutes before neutralizing and disposing of as aqueous chemical waste.

Part 4: Visualization of Workflows

Diagram 1: Handling & Deodorization Workflow

Caption: Logical flow for handling mercapto-oxazoles, emphasizing the critical bleach oxidation step for waste streams.

HandlingProtocol Storage Storage (-20°C, Argon) Weighing Weighing (Sealed Vials) Storage->Weighing Warming to RT Reaction Reaction (Inert Atm, Sparged Solvent) Weighing->Reaction Syringe Transfer Quench Quench/Workup Reaction->Quench Waste Waste Stream (Active Thiol) Quench->Waste Residuals Bleach Bleach Bath (Oxidation to Sulfonate) Waste->Bleach MUST OXIDIZE Disposal Final Disposal (Odorless) Bleach->Disposal Neutralization

Diagram 2: Degradation & Tautomerism Pathways

Caption: Chemical pathways showing the equilibrium between thione/thiol forms and the irreversible oxidation to disulfides.

DegradationPathways Thione Thione Form (Stable Solid) Thiol Thiol Form (Reactive Nucleophile) Thione->Thiol Tautomerism (Solution) Disulfide Disulfide Dimer (Inactive Impurity) Thiol->Disulfide O2 (Air Oxidation) Sulfonate Sulfonic Acid (Odorless Waste Product) Thiol->Sulfonate NaOCl (Bleach Treatment)

Part 5: Storage & Stability Protocol

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long-term)Slows thermal degradation and tautomeric shifts.
Atmosphere Argon or NitrogenPrevents oxidative dimerization to disulfides.
Container Amber GlassProtects from photo-induced rearrangement (oxazole-azirine).
Desiccant RequiredHydrolysis protection; moisture can catalyze ring opening.
Quality Control (QC) - Self-Validating the System

Before using a stored intermediate, perform this rapid QC check:

  • Visual Inspection: Pure mercapto-oxazoles are typically white to pale yellow solids. Darkening indicates oxidation.

  • Solubility Check: The disulfide dimer is often less soluble in polar solvents (MeOH) than the monomer. Turbidity upon dissolution suggests degradation.

  • 1H-NMR Validation:

    • Thiol (-SH): Broad singlet around 13-14 ppm (often invisible due to exchange).

    • Disulfide Impurity: Look for doubling of aromatic signals or shifts in the C4/C5 protons of the oxazole ring.

    • LCMS: Check for the

      
       peak, corresponding to the disulfide dimer.
      

Part 6: References

  • Fisher Scientific. (2010).[3] Safety Data Sheet: 2-Mercaptobenzoxazole. Retrieved from

  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thione. Chemical Technology and Chemical Engineering.[5] Retrieved from

  • Columbia University. (2015). SOP for Stench Chemicals: Thiols and Sulfides. Retrieved from

  • BenchChem. (2025).[6] Stability issues of the oxazole ring. Retrieved from

  • Pickett, A. S., et al. (2025). Silver(I)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science. Retrieved from

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5-(4-chlorophenyl)oxazole-2-thiol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-chlorophenyl)oxazole-2-thiol . This guide is designed for researchers, medicinal chemists, and drug development professionals facing formulation and aqueous solubility hurdles with this specific heterocyclic compound.

Executive Summary: The "Grease and Brick Dust" Paradigm

Solubilizing 5-(4-chlorophenyl)oxazole-2-thiol in aqueous media is notoriously difficult because it simultaneously exhibits two distinct physicochemical barriers:

  • Lipophilicity ("Grease"): The 4-chlorophenyl moiety is highly hydrophobic, driving up the partition coefficient (LogP) and causing the molecule to repel water.

  • Crystal Lattice Energy ("Brick Dust"): The oxazole-2-thiol core exists in a tautomeric equilibrium with its oxazole-2(3H)-thione form [1]. In the solid state and neutral solutions, the thione form often predominates, facilitating strong intermolecular hydrogen bonding (N-H···S=C) [2]. This creates a highly stable crystal lattice that resists dissolution.

To successfully formulate this compound, your strategy must disrupt the hydrogen-bond network (via ionization or strong H-bond accepting solvents) while simultaneously masking the lipophilic phenyl ring (via surfactants or inclusion complexes).

Diagnostic Triage: Expected Solubility Matrix

Use the following quantitative data table to select the appropriate vehicle based on your target concentration and experimental application.

Vehicle / FormulationSolubilization MechanismExpected Solubility LimitRecommended Application
100% DMSO Disruption of thione-thiol H-bonds> 50 mMPrimary stock solutions
Aqueous Buffer (pH 7.4) Partial ionization (intrinsic)< 10 µMNot recommended without co-solvents
Aqueous Buffer (pH 10.0) Full ionization (thiolate salt formation)> 10 mMChemical synthesis / Salt isolation
20% HP-β-CD in Saline Hydrophobic inclusion complexation2 – 5 mMIn vivo dosing (PO / IP) / Cell assays
10% DMSO / 10% Tween-80 / 80% Saline Micellar dispersion1 – 2 mMIn vivo dosing (IV / IP)

Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it crashes out immediately when I add it to my aqueous assay buffer (pH 7.4). Why? Causality: You are experiencing "solvent-shift precipitation." While DMSO perfectly disrupts the thione-thiol hydrogen bonding, diluting it rapidly into an aqueous buffer causes the hydrophobic 4-chlorophenyl groups to aggregate. The compound exceeds its kinetic solubility before it can interact with the assay proteins. Solution: Perform a step-down dilution. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.01%–0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) before adding the bulk aqueous buffer. The surfactant micelles will trap the hydrophobic tail before it can form a crystal lattice.

Q2: Can I use pH adjustment to increase the thermodynamic solubility of this compound without degrading it? Causality: Yes. The thiol/thione proton is weakly acidic. By adjusting the pH above its pKa (typically >8.5 for full deprotonation), you force the molecule into its thiolate/oxazolate anion form. This ionic state completely breaks the thione-mediated hydrogen bond network, drastically improving thermodynamic solubility. Solution: For non-physiological biochemical assays, dissolve the compound in 1.0 molar equivalent of 0.1 M NaOH to form the sodium salt in situ, then dilute with your target buffer. Caution: If the assay pH drops below 7.5, the compound may re-protonate and precipitate.

Q3: What is the best formulation for in vivo dosing (e.g., IV or PO in mice) where high solvent concentrations are toxic? Causality: For in vivo work, you must mask the lipophilic 4-chlorophenyl ring without relying on extreme pH or toxic levels of DMSO. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a hydrophobic cavity that encapsulates the chlorophenyl ring, while its hydrophilic exterior ensures aqueous solubility and biocompatibility. Solution: Use a 20% (w/v) HP-β-CD solution in sterile saline (See Protocol 1 below).

Step-by-Step Methodologies

Protocol 1: Preparation of a 5 mM Stock using HP-β-CD Complexation

Ideal for cell-based assays and in vivo dosing where DMSO must be minimized.

  • Vehicle Preparation: Weigh 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 80 mL of sterile saline (0.9% NaCl). Adjust the final volume to 100 mL to yield a 20% (w/v) solution.

  • Compound Addition: Weigh the appropriate mass of 5-(4-chlorophenyl)oxazole-2-thiol required to achieve a 5 mM concentration. Add the dry powder directly to the 20% HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat will drive the 4-chlorophenyl moiety into the cyclodextrin cavity, transitioning the cloudy suspension into a clear solution.

  • Sterilization: Pass the clear solution through a 0.22 µm PVDF syringe filter. (Do not use nylon filters, as they may bind the lipophilic compound).

Protocol 2: In Situ Sodium Salt Formation for High-Concentration Aqueous Assays

Ideal for structural biology, NMR, or biochemical assays tolerant of basic pH shifts.

  • Weighing: Weigh the target amount of 5-(4-chlorophenyl)oxazole-2-thiol into a glass vial.

  • Deprotonation: Add exactly 1.0 molar equivalent of 0.1 M NaOH (aq).

  • Agitation: Vortex vigorously for 60 seconds. The compound will transition from a stubborn suspension to a clear, slightly yellow solution as the highly soluble sodium thiolate salt forms.

  • Buffering: Immediately dilute the salt solution with your target assay buffer (e.g., 100 mM Tris, pH 8.0) to the desired working concentration.

Solubilization Workflow Visualization

SolubilizationWorkflow Start Target: 5-(4-chlorophenyl)oxazole-2-thiol Decision Determine Assay Application Start->Decision InVitro In Vitro Biochemical Decision->InVitro High solvent tolerance CellBased Cell-Based Assay Decision->CellBased Low solvent tolerance InVivo In Vivo (Rodent) Decision->InVivo Requires biocompatibility DMSO Co-solvent + Surfactant (DMSO ≤ 2% + Tween-20) InVitro->DMSO HPBCD Cyclodextrin Complexation (20% HP-β-CD in Media) CellBased->HPBCD InVivo->HPBCD Alternative Lipid Micellar / Lipid System (10% DMSO, 10% Tween, 80% Saline) InVivo->Lipid

Decision tree for selecting a solubilization strategy based on experimental application.

References

  • Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. ResearchGate. Available at:[Link]

Mechanistic Causality: The Dual Nature of Thermal Energy in Cyclodehydration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the critical temperature parameters required for successful oxazole ring closure.

The cyclodehydration of 2-acylamino-ketones (the Robinson-Gabriel synthesis and its variants) is a cornerstone of oxazole construction. However, it is notoriously sensitive to thermal conditions. This guide synthesizes mechanistic theory, field-validated protocols, and troubleshooting logic to ensure high-yield, high-purity oxazole generation.

To optimize your reaction, you must first understand why temperature dictates the fate of your substrate. The Robinson-Gabriel synthesis proceeds via a two-step cascade:

  • Cyclization: The oxygen of the amide carbonyl attacks the ketone carbonyl, forming a 5-hydroxy-4,5-dihydrooxazole (hemiaminal) intermediate.

  • Dehydration: The intermediate eliminates a molecule of water to achieve aromaticity, yielding the final 1,3-oxazole.

The Temperature Paradox: The dehydration step carries a high activation energy barrier. Insufficient thermal energy results in an incomplete reaction, stalling at the oxazoline intermediate[1]. Conversely, excessive thermal energy in the presence of traditional strong acids (e.g., H₂SO₄, POCl₃) leads to rapid substrate decomposition, tar formation (polymerization), or competing side reactions. For example, heating POCl₃ in dimethylformamide (DMF) above 80°C generates the Vilsmeier reagent, which can inadvertently formylate your newly synthesized oxazole ring [2].

G A 2-Acylamino-ketone (Starting Material) B Cyclization (Hemiaminal Intermediate) A->B Acid Catalyst C Dehydration (Desired Oxazole) B->C Optimal Temp (e.g., 60-90°C) D Decomposition / Tar (Polymerization) B->D Excessive Heat (>100°C) E Incomplete Reaction (Stalled Intermediate) B->E Insufficient Heat (<40°C)

Temperature-dependent pathways in the cyclodehydration of 2-acylamino-ketones.

Troubleshooting Guide & FAQs

Q1: My Robinson-Gabriel synthesis yields a black, tarry mixture with very little oxazole. How do I fix this? A1: Tar formation is a classic symptom of thermal degradation or acid-catalyzed polymerization, indicating your conditions are too harsh [1].

  • Solution: Lower the reaction temperature by 20°C to find a balance between reaction rate and decomposition. If lowering the temperature stalls the reaction, your substrate cannot tolerate strong acids. Switch to a milder, low-temperature dehydrating system, such as the Wipf protocol (PPh₃/I₂/Et₃N) or the Burgess reagent, which operate efficiently at 0°C to room temperature.

Q2: LC-MS shows complete consumption of the starting material, but the major mass peak corresponds to[M+H₂O]⁺ relative to the desired oxazole. What is happening? A2: Your reaction has stalled at the intermediate hemiaminal stage because the activation energy for the final elimination of water has not been met[3].

  • Solution: You must incrementally increase the reaction temperature (e.g., from 60°C to 80°C). If you are already at the thermal limit of your substrate, you must switch to a more potent dehydrating agent (e.g., Polyphosphoric acid or POCl₃) to lower the activation barrier for dehydration [1].

Q3: I am using POCl₃ in DMF at 80°C, but NMR shows a formylated byproduct. How can I suppress this? A3: You are inadvertently running a Vilsmeier-Haack reaction alongside your cyclodehydration [2]. POCl₃ reacts with DMF to form a chloroiminium ion, which formylates electron-rich aromatic rings at elevated temperatures.

  • Solution: Lower the temperature to favor cyclodehydration over formylation, or eliminate DMF entirely. Use neat POCl₃ or switch to a non-participating solvent like toluene with a catalytic amount of H₂SO₄.

G Start Analyze Reaction Outcome Q1 Is starting material consumed? Start->Q1 NoSM Increase Temp / Stronger Acid Q1->NoSM No YesSM Is the desired oxazole formed? Q1->YesSM Yes NoOx Check for intermediates vs. tar YesSM->NoOx No/Low Yield Tar Lower Temp / Milder Reagent (e.g., Wipf Protocol) NoOx->Tar Tar/Decomposition Inter Increase Temp / Reaction Time NoOx->Inter Oxazoline present

Decision tree for troubleshooting temperature and reagent anomalies in oxazole ring closure.

Quantitative Comparison of Cyclodehydration Conditions

Selecting the right reagent dictates your thermal boundaries. Use the table below to match your substrate's thermal stability with the appropriate dehydrating environment [1][2][4].

Dehydrating AgentOptimal Temp RangeTypical YieldsPrimary Thermal / Chemical Risk
Concentrated H₂SO₄ 60°C – 100°CVariable (Often low)Charring, sulfonation, substrate decomposition.
POCl₃ (in DMF) 80°C – 90°CVariableVilsmeier-Haack formylation side-reactions.
Polyphosphoric Acid (PPA) 90°C – 100°C50% – 60%High viscosity causes localized overheating/poor mixing.
PPh₃ / I₂ / Et₃N (Wipf) 0°C – 25°C>70%Halogenation side-reactions if unoptimized.
Microwave Irradiation 65°C – 80°C>80%Over-pressurization if solvent boiling point is exceeded.

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols include built-in visual and analytical checkpoints.

Protocol A: High-Temperature Cyclodehydration (Polyphosphoric Acid Method)

Best for thermally stable, robust substrates lacking acid-sensitive protecting groups.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, heat Polyphosphoric Acid (PPA) (10-15 g per gram of substrate) to 60°C to reduce viscosity.

  • Addition: Add the 2-acylamino-ketone (1.0 eq) in small portions to the warm PPA to prevent sudden thermal spikes.

  • Thermal Optimization: Gradually increase the temperature to 90°C–100°C. Self-Validation Check: The mixture should become homogeneous. If rapid darkening (blackening) occurs, immediately remove from heat—this indicates thermal decomposition.

  • Monitoring: Stir for 2–4 hours, monitoring by TLC (aliquots must be quenched in water and extracted with EtOAc).

  • Workup: Pour the hot mixture carefully into vigorously stirred ice water to precipitate the product. Filter, wash with cold water, and recrystallize.

Protocol B: Low-Temperature Cyclodehydration (Wipf Protocol)

Best for sensitive substrates, complex drug intermediates, or when tarring occurs in Protocol A.

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (DCM) or THF under an inert argon atmosphere.

  • Reagent Addition: Add Triphenylphosphine (PPh₃) (2.0 eq) and Triethylamine (Et₃N) (3.0 eq).

  • Thermal Control: Cool the reaction vessel to exactly 0°C using an ice bath.

  • Activation: Dissolve Iodine (I₂) (2.0 eq) in a small amount of the reaction solvent and add it dropwise. Self-Validation Check: The initial brown color of iodine should rapidly dissipate as it forms the active phosphonium intermediate.

  • Ring Closure: Allow the reaction to slowly warm to room temperature (25°C) and stir for 2-6 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, extract, and purify via silica gel chromatography.

Advanced Optimization: Microwave-Assisted Synthesis

If your substrate requires high activation energy for dehydration but degrades under prolonged heating, microwave-assisted synthesis is the definitive solution. Microwave irradiation provides rapid, uniform volumetric heating, allowing the reaction to reach 65°C–80°C instantly [4]. This dramatically reduces the reaction time from several hours to merely 5–10 minutes, effectively bypassing the kinetic window where thermal degradation and tar formation occur [1]. Ensure you use a dedicated microwave reactor with dynamic temperature and pressure feedback loops to maintain safety and reproducibility.

References

  • BenchChem Technical Support. Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • National Institutes of Health (PMC). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • BenchChem Technical Support. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Technical Support Center: Thiourea Removal in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted thiourea from oxazole synthesis mixtures Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals

Welcome to the Purification Support Hub. This guide addresses the specific challenge of removing unreacted thiourea and its derivatives from oxazole synthesis mixtures. Whether you are performing an oxidative cyclodesulfurization of thioureas to 2-aminooxazoles or utilizing thiourea as a scavenger in multi-component couplings, the persistence of this sulfur-rich nucleophile can poison downstream catalysts and complicate biological assays.

Diagnostic & Decision Matrix

Before selecting a protocol, determine the state of your impurity using the decision tree below.

Workflow Visualization: Purification Logic Gate

ThioureaRemoval Start START: Reaction Mixture Contains Unreacted Thiourea SolubilityCheck Is the Thiourea Substituted? (e.g., N-phenylthiourea) Start->SolubilityCheck Unsub No (Unsubstituted Thiourea) SolubilityCheck->Unsub No Subst Yes (N-Substituted) SolubilityCheck->Subst Yes AqWash Protocol A: Aqueous Partitioning (High Water Solubility) Unsub->AqWash Lipophilicity Is Product Acid-Sensitive? Subst->Lipophilicity CheckPurity1 Purity Sufficient? AqWash->CheckPurity1 Oxidation Protocol B: Oxidative Destruction (H2O2/Bleach) CheckPurity1->Oxidation No (Trace remains) End Pure Oxazole Oxidation->End Final Polish AcidWash Protocol C: Acidic Brine Wash (Protonation of Oxazole vs Thiourea) Lipophilicity->AcidWash No Resin Protocol D: Electrophilic Scavenging Resin (Merrifield/Isocyanate) Lipophilicity->Resin Yes AcidWash->End Resin->End

Caption: Decision tree for selecting the optimal thiourea removal strategy based on substitution pattern and product stability.

Technical FAQ & Troubleshooting

Q1: Why is aqueous extraction failing to remove thiourea from my DCM/organic layer?

Diagnosis: While unsubstituted thiourea is highly water-soluble (


 at 

), organic solvents like dichloromethane (DCM) or ethyl acetate can solubilize significant amounts if the aqueous phase is saturated or if "salting in" occurs. Furthermore, N-substituted thioureas (common precursors for 2-aminooxazoles) exhibit increased lipophilicity, making simple water washes ineffective.

Corrective Action:

  • Increase Polarity Gradient: Switch your extraction solvent. If your oxazole is stable, use a 10% MeOH in DCM mixture for the organic layer and wash with acidified brine (pH 3-4). The acid helps protonate the oxazole (making it water soluble? Wait, no—we want the impurity out. See note below).

    • Correction: Oxazoles are weak bases (

      
      ). Thioureas are very weak bases (
      
      
      
      ) but can be protonated in strong acid. However, the most effective method is exploiting the dipole difference .
  • The "Reverse" Wash: If your oxazole is highly lipophilic, wash the organic layer with 5% aqueous LiCl . Lithium ions coordinate tightly to the sulfur in thiourea, enhancing its partitioning into the aqueous phase better than NaCl.

Q2: My oxazole is acid-sensitive. How do I remove thiourea without hydrolysis?

Diagnosis: Acidic washes can ring-open sensitive oxazoles. Solution: Use Oxidative Scavenging (Protocol B) . Thiourea is rapidly oxidized to urea (highly water-soluble) or formamidine disulfide (ionic/water-soluble) by mild oxidants.

  • Mechanism:[1][2][3][4]

    
     (complete oxidation) or formation of 
    
    
    
    .
  • Caveat: Ensure your oxazole substituents are not oxidation-prone (e.g., free thiols, electron-rich alkenes).

Q3: Column chromatography results in streaking and poor separation. Why?

Diagnosis: Thiourea possesses a strong dipole and hydrogen-bonding capability, causing it to drag on silica gel (tailing). It often co-elutes with polar oxazoles. Corrective Action:

  • Pre-wash: Flush the column with 100% EtOAc or 5% MeOH/DCM before loading your product if the impurity is less polar.

  • Deactivation: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the acidic sites on the silica, reducing the hydrogen bonding drag of the thiourea.

Detailed Protocols

Protocol A: The "Salting-Out" Aqueous Workup

Best for: Unsubstituted thiourea removal from stable, lipophilic oxazoles.

Reagents:

  • Saturated aqueous LiCl or NaCl

  • Extraction solvent (EtOAc or DCM)[5]

Steps:

  • Dilute the reaction mixture with the organic solvent.

  • First Wash: Wash with water (

    
    ). This removes the bulk (approx. 90%) of unsubstituted thiourea.
    
  • Second Wash: Wash with saturated aqueous LiCl .

    • Why: Lithium acts as a "hard" cation that can interact with the polar thiourea, while the high ionic strength drives organic organics (the oxazole) back into the organic phase.

  • Dry & Concentrate: Dry over

    
    . Do not use 
    
    
    
    if you suspect trace thiourea remains, as it can sometimes coordinate and carry it through; however, usually, drying agents are inert.
Protocol B: Oxidative Destruction (Bleach Method)

Best for: Stubborn traces of thiourea when the oxazole is oxidation-resistant.

Safety Warning: This reaction is exothermic. Test on a small scale first.

Reagents:

  • Commercial Bleach (NaOCl, ~5%) or 30%

    
    
    
  • Sodium thiosulfate (quencher)

Steps:

  • Dissolve the crude mixture in DCM.

  • Add an equal volume of 10% aqueous NaOCl (bleach) or 3%

    
      in saturated 
    
    
    
    .
  • Stir vigorously for 10–15 minutes.

    • Observation: The mixture may warm slightly. Thiourea is converted to urea (water-soluble) or formamidine disulfide salts.

  • Separate layers.

  • Wash the organic layer with saturated

    
     (thiosulfate)  to remove excess oxidant.
    
  • Wash with brine, dry, and concentrate. The urea byproduct will partition into the aqueous phase.

Protocol C: Resin Scavenging

Best for: High-value samples (mg scale) or N-substituted thioureas.

Reagents:

  • Merrifield Resin (Chloromethyl polystyrene) or Isocyanate-functionalized resin.

Steps:

  • Dissolve crude product in anhydrous DCM or THF.

  • Add Merrifield Resin (2–3 equivalents relative to estimated thiourea).

    • Mechanism:[1][2][3][4] Thiourea acts as a nucleophile (

      
      -alkylation), displacing the chloride on the resin to form a resin-bound isothiouronium salt.
      
  • Heat to mild reflux (40°C) for 1–2 hours.

  • Filter off the resin.[6] The thiourea remains covalently bound to the solid support.

  • Concentrate the filtrate to obtain purified oxazole.

Solubility Data Reference

Use this table to predict separation efficiency.

Compound ClassWater SolubilityDCM SolubilityEther SolubilityRemoval Strategy
Thiourea (Unsub.) High (137 g/L)ModerateVery LowAqueous Wash (Protocol A)
N-Phenylthiourea Low (< 1 g/L)HighModerateResin Scavenging / Chromatog.
2-Aminooxazole Low to Moderate*High ModerateStays in Organic Phase
Urea (Oxidation Byproduct) Very High (1080 g/L)LowInsolubleAqueous Wash (Protocol B)

*Note: 2-Aminooxazoles with polar side chains may have partial water solubility. Adjust pH to >8 to ensure they remain neutral and organic-soluble during washes.

References

  • Solubility of Thiourea. National Center for Biotechnology Information. PubChem Compound Summary for CID 6623, Thiourea. [Link]

  • Scavenging Resins in Organic Synthesis. Marsh, A., et al. (1997). Solid Phase Organic Synthesis: Scavenging Techniques. [Link]

  • Thiourea Removal via Oxidation. Vertex Environmental. (2023).[7] Chemical Oxidation of Thiourea. [Link] (General reference for industrial oxidation methods).

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Technical Support Center: pH Stability & Assay Optimization for 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH stability of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol in assay buffers Target Audience: Researchers, Senior Scientists, and High-Throughput Screening (HTS) Engineers.[1]

Executive Technical Summary

5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS: 49656-34-0) is a heterocyclic building block and potential bioactive scaffold often used in medicinal chemistry and enzyme inhibition assays.[1] Its behavior in aqueous solution is governed by two critical physicochemical phenomena: thione-thiol tautomerism and oxidative dimerization .[1]

In aqueous assay buffers, the compound predominantly exists as the thione tautomer (oxazole-2(3H)-thione). However, the equilibrium is pH-dependent. At physiological pH (7.4) and above, the deprotonation of the thio-amide moiety significantly increases susceptibility to oxidative dimerization, leading to the formation of the inactive disulfide species, bis(5-(4-chlorophenyl)oxazol-2-yl)disulfide. This degradation pathway is the primary cause of "assay drift" and false negatives/positives in screening campaigns.

Interactive Troubleshooting Guide

Scenario A: "My IC50 values are shifting (losing potency) over time."

Diagnosis: Oxidative Dimerization. The active monomeric thiol/thione is oxidizing to the disulfide dimer, which is often inactive against the target or precipitates out of solution. This reaction is accelerated in basic buffers (pH > 7.0) and by the presence of trace metals.

Corrective Protocol:

  • Check Buffer pH: If pH > 7.2, the rate of oxidation increases exponentially.

  • Add Reducing Agents: Incorporate 1–5 mM DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) into the assay buffer.[2] TCEP is preferred for pH < 7.5 and long-term stability; DTT is suitable for short-term assays but can oxidize itself.[1]

  • Degas Buffers: Dissolved oxygen drives the oxidation. Sparge buffers with nitrogen or argon for 15 minutes before use.

  • Chelation: Add 1 mM EDTA to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze disulfide formation.

Scenario B: "The compound precipitates immediately upon addition to the assay buffer."

Diagnosis: Solubility/pH Mismatch (Aggregation). The 4-chlorophenyl moiety renders the molecule lipophilic (cLogP ~ 2.6). While the ionized form (at high pH) is more soluble, the neutral thione form (dominant at acidic/neutral pH) has poor aqueous solubility.

Corrective Protocol:

  • Optimize DMSO: Ensure the final DMSO concentration is 1–5% (v/v), provided the assay tolerates it.

  • Sequential Dilution: Do not dilute the 10 mM DMSO stock directly into the assay buffer. Instead, perform an intermediate dilution in 100% DMSO to 100x the final concentration, then spike this into the buffer with rapid mixing.

  • Detergents: Add non-ionic detergents like 0.01% Triton X-100 or Tween-20 .[1] This prevents the formation of colloidal aggregates, a common cause of false positives (promiscuous inhibition).

Scenario C: "I see time-dependent inhibition that disappears after washout."

Diagnosis: Covalent Adduct Formation (Thiol Reactivity). The oxazole-2-thiol core can act as a pseudo-Michael acceptor or react with nucleophilic cysteines on the protein target, especially if the target has surface-exposed thiols.[1]

Corrective Protocol:

  • Thiol Scavenging Control: Run the assay in the presence of excess thiol (e.g., 5 mM GSH or DTT). If the inhibition is abolished, the compound is likely reacting non-specifically with the protein or the reducing agent is preventing the formation of a reactive intermediate.

  • Jump-Dilution Assay: Incubate enzyme and inhibitor, then dilute 100-fold. If activity does not recover, the inhibition is irreversible (covalent).

Mechanism & Stability Visualization

The following diagram illustrates the pH-dependent tautomerism and the oxidation pathway that researchers must control.

OxazoleStability cluster_conditions Critical Control Points Thione Thione Form (Major species in solution) Stable Thiol Thiol Form (Minor species) Reactive Nucleophile Thione->Thiol Tautomerization (Fast Equilibrium) Anion Thiolate Anion (High pH species) Highly Unstable Thiol->Anion Deprotonation (pH > pKa ~6.5) Disulfide Disulfide Dimer (Inactive Precipitate) Anion->Disulfide Oxidation (O2) Trace Metals

Caption: Figure 1. The degradation pathway of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol. At basic pH, the equilibrium shifts toward the thiolate anion, accelerating irreversible oxidation to the disulfide dimer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing stock solutions? A: Do not store the compound in aqueous buffers. Store as a 10–50 mM stock in anhydrous DMSO at -20°C. In DMSO, the compound is stable for >6 months. Avoid freeze-thaw cycles which introduce moisture; moisture promotes hydrolysis and oxidation.[1]

Q2: Can I use this compound in a Fluorescence Polarization (FP) assay? A: Yes, but be cautious of fluorescence quenching . The chlorophenyl-oxazole core has UV absorbance properties that might overlap with certain fluorophores (e.g., coumarin-based).[1] Always run an interference control (compound + fluorophore only) to check for inner-filter effects.[1]

Q3: Is the compound light-sensitive? A: Yes, heterocyclic thiols/thiones can undergo photo-oxidation or ring-opening under intense UV light.[1] Use amber tubes for storage and avoid direct sunlight exposure on the benchtop during assay setup.

Q4: Why does the compound show higher potency in Tris buffer vs. Phosphate buffer? A: This is often an artifact of pH drift or metal contamination. Phosphate buffers are prone to precipitating metal ions, whereas Tris can act as a weak scavenger. However, the most likely cause is that Tris has a different ionic strength and pKa temperature dependence. Recommendation: Use HEPES (pH 7.4) as a standard, stable alternative to minimize buffer-specific effects.

Experimental Protocols

Protocol 1: Rapid pH Stability Screen (LC-MS)

Use this protocol to validate the compound's integrity before running expensive biological assays.

Materials:

  • Test Compound (10 mM in DMSO)

  • Buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Procedure:

  • Preparation: Prepare 100 µM working solutions of the test compound in each buffer (1% DMSO final).

  • Incubation: Incubate at Room Temperature (25°C) in the dark.

  • Sampling: Aliquot 50 µL at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately add 150 µL of cold Acetonitrile (containing Internal Standard) to precipitate salts and stop reactions.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS. Monitor the [M+H]+ peak (approx. m/z 212.0).

  • Calculation: % Remaining = (Area_Timepoint / Area_T0) × 100.

Acceptance Criteria:

  • 90% remaining at T=4h is required for standard biochemical assays.

  • If <80% remains at pH 7.4, the addition of 1 mM TCEP is mandatory .

Protocol 2: Solubility Limit Determination

Procedure:

  • Prepare a concentration series (1 µM to 500 µM) in the final assay buffer (with 1% DMSO).

  • Incubate for 2 hours at RT.

  • Measure Absorbance at 600 nm (turbidity).

  • Result: A spike in OD600 indicates the solubility limit (precipitation point). Ensure your assay runs at least 3-fold below this concentration.

Reference Data

Table 1: Estimated Stability Profile
ParameterAcidic (pH 4.5)Neutral (pH 7.4)Basic (pH 9.0)
Dominant Species Neutral ThioneThione/Thiolate MixThiolate Anion
Solubility Low (Risk of precipitation)ModerateHigh (Ionized)
Oxidation Rate Slow (Stable >24h)Moderate (t½ ~6-12h without DTT)Fast (t½ <2h)
Recommended Additive 0.01% Triton X-1001 mM TCEP + 1 mM EDTANot Recommended

References

  • PubChem. (n.d.). 5-(4-chlorophenyl)-1,3-oxazole-2-thiol Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved March 5, 2026, from [Link]

  • ChemRxiv. (2024). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved March 5, 2026, from [Link]

Sources

Preventing desulfurization of 2-mercaptooxazoles during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-mercaptooxazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and workup of these valuable heterocyclic compounds. My goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles to prevent them from occurring in the first place.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant loss of my 2-mercaptooxazole product during basic aqueous workup of my ester hydrolysis. What is causing this desulfurization and how can I prevent it?

This is a common issue that arises from the inherent reactivity of the 2-mercaptooxazole moiety under certain conditions. Let's break down the problem and explore robust solutions.

The Root Cause: Understanding the Desulfurization Mechanism

The loss of your product is likely due to a desulfurization reaction, where the carbon-sulfur bond is cleaved. This can occur through both oxidative and reductive pathways, which can be inadvertently promoted during workup.[1][2]

  • Oxidative Desulfurization: Harsh oxidizing agents can attack the thiol group, leading to a cascade of reactions that ultimately cleave the C-S bond.[1][2] Common culprits in a workup scenario can be residual oxidants from a prior reaction step or even atmospheric oxygen under forcing conditions.

  • Reductive Desulfurization: While less common in a standard basic workup, the use of strong reducing agents like Raney nickel is a known method for desulfurization.[1] It's crucial to ensure no residual reducing agents from a previous step are carried into the workup.

In the context of a basic workup for ester hydrolysis, the primary concern is often a base-promoted oxidative pathway, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures.

Troubleshooting Workflow for Ester Hydrolysis Workup

G cluster_0 Problem Identification cluster_1 Analysis of Conditions cluster_2 Solution Pathways cluster_3 Implementation start Desulfurization observed during basic workup of ester hydrolysis strong_base Are you using a strong base (e.g., NaOH, KOH)? start->strong_base Investigate high_temp Is the workup performed at elevated temperatures? start->high_temp Investigate air_exposure Is there prolonged exposure to air? start->air_exposure Investigate mild_base Switch to a milder base (e.g., K2CO3, NaHCO3) strong_base->mild_base If yes alt_hydrolysis Consider alternative hydrolysis methods strong_base->alt_hydrolysis If persistent low_temp Perform workup at lower temperatures (0 °C to RT) high_temp->low_temp If yes inert_atm Work up under an inert atmosphere (N2 or Ar) air_exposure->inert_atm If yes protocol_1 Protocol 1: Mild Basic Workup mild_base->protocol_1 low_temp->protocol_1 inert_atm->protocol_1 protocol_2 Protocol 2: Alternative Hydrolysis alt_hydrolysis->protocol_2

Recommended Protocols to Prevent Desulfurization

This protocol is designed to minimize the risk of base-promoted oxidative desulfurization.

Step-by-Step Methodology:

  • Cooling: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions.

  • Quenching: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture with vigorous stirring.[3]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Rationale: The use of a milder base like potassium carbonate provides a sufficiently basic environment to neutralize acidic byproducts without promoting significant desulfurization.[3] Performing the workup at a reduced temperature further mitigates the risk of undesired side reactions.

If your substrate is particularly sensitive, avoiding a traditional basic workup for ester hydrolysis might be necessary.

Considerations for Alternative Hydrolysis:

MethodReagentsAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis Dilute HCl or H₂SO₄ in water/THFAvoids strong baseCan be slow and reversible[4]; potential for acid-catalyzed degradation of other functional groups.
Enzymatic Hydrolysis Lipase (e.g., Candida antarctica lipase B)Extremely mild and selectiveSlower reaction times, requires specific buffer conditions.

Important Note: Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.[4][5]

Question 2: I am performing a reaction that requires an oxidizing agent. How can I protect the 2-mercaptooxazole moiety from oxidative desulfurization?

This is a critical consideration, as the thiol group is susceptible to oxidation.[6][7] The key is to either use a selective oxidizing agent that does not react with the thiol or to temporarily protect the thiol group.

Strategies for Preventing Oxidative Desulfurization
  • Use of Thiol-Tolerant Oxidizing Agents: The choice of oxidant is paramount. For certain transformations, it may be possible to select an oxidant that is less reactive towards thiols. For example, manganese dioxide (MnO₂) is often used for the oxidation of allylic and benzylic alcohols and can sometimes be used in the presence of thiols.

  • Thiol Protection: A more robust strategy is to protect the thiol group before performing the oxidation. The protecting group can then be removed in a subsequent step.

G start Need to perform oxidation in presence of 2-mercaptooxazole decision Is a thiol-tolerant oxidant available? start->decision protect Protect the thiol group decision->protect No oxidize Perform oxidation reaction decision->oxidize Yes protect->oxidize deprotect Deprotect the thiol group oxidize->deprotect If protected end Desired product obtained oxidize->end If not protected deprotect->end

Protecting Groups for Thiols

The selection of a suitable protecting group depends on the overall chemistry of your molecule and the conditions of the subsequent reaction steps.[8][9]

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Benzyl (Bn) Benzyl bromide, base (e.g., K₂CO₃)Catalytic hydrogenation (H₂, Pd/C)Stable to acid and base
Trityl (Trt) Trityl chloride, base (e.g., Et₃N)Mild acid (e.g., TFA in DCM)Stable to base and hydrogenation
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to base and hydrogenation

General Protocol for Thiol Protection (Example with Benzyl Group):

  • Dissolution: Dissolve the 2-mercaptooxazole derivative in a suitable solvent (e.g., acetone, DMF).

  • Base Addition: Add a mild base, such as potassium carbonate.[3]

  • Alkylation: Add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Filter off the base and concentrate the filtrate. Purify the crude product by chromatography.

By protecting the thiol as a thioether, its susceptibility to oxidation is greatly reduced, allowing for a broader range of oxidizing agents to be used on other parts of the molecule.

Question 3: My reaction generates acidic byproducts, and I'm concerned about the stability of the 2-mercaptooxazole ring during workup. What are the best practices?

While 2-mercaptooxazoles are generally more stable than their oxazole counterparts, prolonged exposure to strong acids can lead to decomposition.

Best Practices for Acidic Workups
  • Temperature Control: Always perform acidic workups at low temperatures (0 °C) to minimize the rate of potential decomposition pathways.

  • Use of Weak Acids: Whenever possible, use weak acids for pH adjustment. For example, a wash with a saturated solution of ammonium chloride (NH₄Cl) is often sufficient to neutralize residual strong bases without creating a harshly acidic environment.

  • Minimize Contact Time: Do not let your product remain in an acidic aqueous phase for extended periods. Promptly move to the extraction step.

  • Bicarbonate Wash: After an acidic wash, a subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and bring the pH back to neutral.

By adhering to these principles, you can significantly improve the recovery and purity of your 2-mercaptooxazole products.

References

  • Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues.Google Search.
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues.Google Search.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. MDPI.[Link]

  • Desulfurization of Thiols for Nucleophilic Substitution.Google Search.
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues | Organic Letters - ACS Publications - ACS.org. ACS Publications.[Link]

  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC. PMC.[Link]

  • Desulfurization - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives - IJPPR. IJPPR.[Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine)
  • Protection of Functional Groups.Google Search.
  • Visible-light-promoted direct desulfurization of glycosyl thiols to access C-glycosides - PMC. PMC.[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Chemistry Steps.[Link]

  • Assessment of the Oxidative Desulfurization of Middle Distillate Surrogate Fuels with Spectroscopic Techniques - ResearchGate. ResearchGate.[Link]

  • hydrolysis of esters - Chemguide. Chemguide.[Link]

  • CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents.
  • Amino Acid-Protecting Groups - SciSpace. SciSpace.[Link]

  • PROTECTING GROUPs.pptx - Slideshare. Slideshare.[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.Google Search.
  • 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides - YouTube. YouTube.[Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Oxidative Desulfurization of Real High-Sulfur Diesel Using Dicarboxylic Acid/H 2 O 2 System.Google Search.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Strategies for the direct oxidative esterification of thiols with alcohols - RSC Publishing. RSC Publishing.[Link]

  • Oxidative Desulfurization of Petroleum Distillate Fractions Using Manganese Dioxide Supported on Magnetic Reduced Graphene Oxide as Catalyst - MDPI. MDPI.[Link]

  • Ch20: Hydrolysis of Esters - Chemistry - University of Calgary. University of Calgary.[Link]

  • (PDF) Oxidative Desulfurization of Organic Sulfur Compounds in The Presence of Molybdenum Complex and Acetone As Catalysts - ResearchGate. ResearchGate.[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Features of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic proton nuclear magnetic resonance (¹H NMR) signals for the compound 5-(4-chlorophenyl)-1,3-oxazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis, grounded in spectroscopic principles, to facilitate accurate structural elucidation and impurity profiling. We will explore the predicted ¹H NMR spectrum, compare it with structurally related analogs, provide a robust experimental protocol, and explain the underlying chemical principles governing the observed spectral features.

Predicted ¹H NMR Spectrum and Peak Assignments

While a publicly available, peer-reviewed ¹H NMR spectrum for 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS: 49656-34-0) is not readily found in major databases, its ¹H NMR chemical shifts can be reliably predicted based on established principles of spectroscopy and by comparison with empirically determined data from structurally analogous compounds. The analysis anticipates signals arising from three distinct proton environments: the 4-chlorophenyl ring, the oxazole ring, and the thiol group. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the spectrum, particularly the exocyclic proton. In many heterocyclic systems of this type, the thione form is predominant in solution.

The predicted spectrum in a common NMR solvent such as DMSO-d₆ is summarized below.

Table 1: Predicted ¹H NMR Data for 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)~ 7.8 - 8.0Doublet (d)~ 8.5 - 9.02H
H-3', H-5' (Aromatic)~ 7.5 - 7.7Doublet (d)~ 8.5 - 9.02H
H-4 (Oxazole)~ 7.3 - 7.5Singlet (s)N/A1H
SH/NH (Thiol/Thione)Highly variable, ~13-14 (Thione NH) or ~3-5 (Thiol SH)Broad Singlet (br s)N/A1H

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

In-depth Rationale for Peak Assignments:
  • Aromatic Protons (H-2', H-6', H-3', H-5'): The para-substituted chlorophenyl group creates a classic AA'BB' spin system, which often appears as two distinct doublets. The protons H-2' and H-6', being ortho to the electron-withdrawing oxazole ring, are more deshielded and thus resonate further downfield compared to the H-3' and H-5' protons. The expected coupling constant for ortho-coupling in a benzene ring is typically in the range of 7-9 Hz.

  • Oxazole Proton (H-4): The single proton on the oxazole ring is located at the C4 position. Lacking adjacent protons, it is expected to appear as a sharp singlet. Its chemical shift is influenced by the electronic environment of the heterocyclic ring.

  • Thiol/Thione Proton (SH/NH): This proton's chemical shift is highly dependent on the solvent, temperature, concentration, and the predominant tautomeric form. In the thiol form, the SH proton signal is typically found between 3-5 ppm. However, in the more stable thione tautomer, the proton is on a nitrogen atom (N-H) and is significantly deshielded, often appearing as a broad singlet at a much higher chemical shift (e.g., >10 ppm in DMSO-d₆). This proton is also exchangeable and will disappear from the spectrum upon addition of a few drops of D₂O.[1]

Comparative Analysis with Structural Analogs

To build confidence in our predicted spectrum, it is instructive to compare it with the experimentally determined ¹H NMR data of similar molecules. This comparison allows us to isolate the electronic effects of specific structural modifications.

Table 2: ¹H NMR Data Comparison of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol with Related Compounds

CompoundAromatic Protons (δ, ppm)Heterocycle Proton (δ, ppm)SH/NH Proton (δ, ppm)Solvent
5-(4-chlorophenyl)-1,3-oxazole-2-thiol ~7.8-8.0 (d, 2H), ~7.5-7.7 (d, 2H)~7.3-7.5 (s, 1H)Variable (br s, 1H)Predicted in DMSO-d₆
5-Phenyl-1,3,4-oxadiazole-2-thiol [2][3]7.9-8.0 (m, 2H), 7.5-7.6 (m, 3H)N/A14.3 (br s, 1H)DMSO-d₆
5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol [4]7.94 (dd, 1H), 7.57 (t, 1H), 7.43 (dd, 1H), 7.38 (d, 1H)N/ANot explicitly stated, but expected >10DMSO-d₆
Analysis of Structural Effects:
  • Effect of the Heterocycle: The comparison with 5-phenyl-1,3,4-oxadiazole-2-thiol highlights the difference between the oxazole and oxadiazole cores. The oxadiazole ring lacks a proton, hence no signal is observed in that region. The aromatic protons of the phenyl group in the oxadiazole analog show a multiplet structure due to the absence of the simplifying para-substitution.[2][3]

  • Effect of the Substituent: Comparing the predicted spectrum with the data for 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol demonstrates the impact of the chlorine atom's position on the aromatic signals. The meta-substitution in the latter compound results in a more complex splitting pattern for the four aromatic protons, as opposed to the two-doublet pattern expected for our target molecule.[4] The electron-withdrawing nature of the chlorine atom generally leads to a downfield shift of the aromatic protons compared to an unsubstituted phenyl ring.

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a validated methodology for the ¹H NMR analysis of solid organic compounds like the topic molecule.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5-(4-chlorophenyl)-1,3-oxazole-2-thiol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good first choice for this class of compounds due to its high solubilizing power. Other potential solvents include CDCl₃ or acetone-d₆.[5][6]

    • Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can be used to aid dissolution.[7]

  • Filtration and Transfer:

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • The final sample volume in the tube should be approximately 4-5 cm in height.[8]

  • Addition of Internal Standard:

    • Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a very small amount can be added. Alternatively, the residual proton signal of the solvent (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) can be used as a secondary reference.[6]

  • Data Acquisition:

    • Insert the capped and labeled NMR tube into the spectrometer's spinner turbine.

    • Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures, including tuning, locking, and shimming.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift axis using the TMS or residual solvent signal.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze and report the chemical shifts, multiplicities, and coupling constants for all observed peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Load Sample into Spectrometer filter->load shim 5. Lock and Shim load->shim acquire 6. Acquire Spectrum shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase and Calibrate ft->phase integrate 9. Integrate and Analyze phase->integrate report report integrate->report Final Report

Caption: Experimental workflow for ¹H NMR analysis.

Foundational Principles: Why the Peaks Appear Where They Do

The position (chemical shift) of a proton signal in an NMR spectrum is determined by its local electronic environment. Electrons shield the nucleus from the external magnetic field; therefore, factors that decrease electron density around a proton "deshield" it, causing its signal to appear at a higher chemical shift (downfield).[9][10]

  • Inductive Effects: The electronegative chlorine atom on the phenyl ring and the nitrogen and oxygen atoms in the oxazole ring withdraw electron density through the sigma bonds. This inductive effect deshields the nearby aromatic and heterocyclic protons, shifting them downfield.

  • Magnetic Anisotropy: The π-electron systems in the aromatic and oxazole rings generate their own local magnetic fields when placed in the spectrometer's external field. Protons located on the edge of these rings (like H-4 and the chlorophenyl protons) experience an additive effect from this induced field, causing significant deshielding and a large downfield shift. This is a primary reason why aromatic protons appear in the characteristic 7-9 ppm region.[9]

G structure 5-(4-chlorophenyl)-1,3-oxazole-2-thiol H-4 H-2'/6' & H-3'/5' SH/NH shifts Predicted ¹H NMR Signals ~7.3-7.5 ppm (s) ~7.5-8.0 ppm (2 x d) Variable (br s) structure:h4_label->shifts:h4_shift Deshielded by heterocycle structure:arom_label->shifts:arom_shift Deshielded by ring current & -Cl effect structure:sh_label->shifts:sh_shift Tautomerism & H-bonding dependent

Caption: Structure-to-spectrum correlation diagram.

By understanding these fundamental principles and leveraging comparative data from known structures, researchers can confidently interpret the ¹H NMR spectrum of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol for structural verification, purity assessment, and further research applications.

References

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Oriental Journal of Chemistry. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

  • Aziz-ur-Rehman, et al. Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide. Pak. J. Pharm. Sci.
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 1H NMR Chemical Shifts. Michigan State University, Department of Chemistry. Available at: [Link]

  • 1H NMR chemical shift ppm table. University of Puget Sound. Available at: [Link]

Sources

Mechanistic Causality: Tracking Tautomerism via C=N and C-S Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FTIR Spectral Resolution of C=N and C-S Bonds in Oxazole-2-Thiols

Executive Summary Oxazole-2-thiols are critical heterocyclic scaffolds in modern drug development, frequently utilized for their antimicrobial, antifungal, and anticancer properties[1]. A fundamental analytical challenge in characterizing these compounds is their dynamic thiol-thione tautomerism[2]. Because pharmacological activity often depends on the specific tautomeric state, precise structural characterization using Fourier Transform Infrared (FTIR) spectroscopy is essential.

This guide provides an objective, methodology-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission FTIR for resolving the critical C=N and C-S stretching vibrations in oxazole-2-thiols.

As a Senior Application Scientist, it is vital to understand the causality behind spectral shifts before selecting an analytical method. Oxazole-2-thiols exist in a thermodynamic equilibrium between the thiol form (oxazole-2-thiol) and the thione form (oxazoline-2-thione)[2][3].

  • The Thiol Tautomer : Characterized by an intact oxazole ring containing a C=N double bond , which typically exhibits a strong stretching vibration in the 1610–1620 cm⁻¹ region[3]. The presence of the exocyclic thiol group is confirmed by the C-S single bond stretch in the fingerprint region at 600–720 cm⁻¹ , alongside a weak S-H stretch at 2550–2600 cm⁻¹[3].

  • The Thione Tautomer : When the proton migrates from the sulfur to the ring nitrogen, the C=N bond is saturated, eliminating the 1610 cm⁻¹ signal. Instead, a prominent C=S double bond (thione) stretch appears at 1270–1290 cm⁻¹ , accompanied by a broad N-H stretch at 3100–3300 cm⁻¹[2][3].

Because the solid-state equilibrium is highly sensitive to environmental stressors (pressure, moisture, and grinding), the choice of FTIR sampling technique directly influences the integrity of the spectral data[4].

Tautomerism Thiol Thiol Tautomer (Oxazole-2-thiol) Thione Thione Tautomer (Oxazoline-2-thione) Thiol->Thione Tautomeric Equilibrium BandsThiol IR Markers: C=N (1610-1620 cm⁻¹) C-S (600-720 cm⁻¹) S-H (2550-2600 cm⁻¹) Thiol->BandsThiol BandsThione IR Markers: C=S (1270-1290 cm⁻¹) N-H (3100-3300 cm⁻¹) Thione->BandsThione

Fig 1: Thiol-thione tautomerism in oxazole-2-thiols and corresponding FTIR spectral markers.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When isolating the C=N and C-S bands, researchers must choose between preserving the native solid-state structure (ATR) and maximizing quantitative sensitivity (KBr).

1. ATR-FTIR (Attenuated Total Reflectance) ATR-FTIR utilizes an internal reflection element (IRE), such as a diamond or ZnSe crystal, where the IR beam penetrates the sample to a shallow depth of ~1–2 µm[5][6].

  • Analytical Advantage: ATR requires zero sample grinding[5]. This is paramount for oxazole-2-thiols, as the mechanical energy and localized heating from grinding can artificially shift the thiol-thione equilibrium, leading to an inaccurate representation of the C=N/C-S ratio[7].

  • Limitation: The shallow penetration depth reduces overall sensitivity. Weak bands, such as the S-H stretch or trace C-S vibrations, may be difficult to resolve against the baseline[4].

2. KBr Pellet (Transmission FTIR) This classic technique involves dispersing the analyte in an IR-transparent potassium bromide matrix and pressing it into a disc under high pressure[4][6].

  • Analytical Advantage: The KBr method provides a longer effective pathlength, offering superior sensitivity for trace tautomeric detection[4]. It strictly adheres to the Beer-Lambert law, making it the gold standard for calculating the exact quantitative ratio of thiol (C=N) to thione (C=S) forms[4].

  • Limitation: KBr is highly hygroscopic. Absorbed moisture produces a broad O-H band that can mask the N-H stretch of the thione tautomer[4]. Furthermore, the application of high pressure can induce polymorphic transformations or alter the tautomeric state[4].

Quantitative Performance & Selection Matrix

The following table synthesizes the operational and spectral performance of both techniques for oxazole-2-thiol analysis.

ParameterDiamond ATR-FTIRKBr Pellet Transmission
C=N Resolution (1610 cm⁻¹) Excellent (No matrix interference)Excellent
C-S Sensitivity (600-720 cm⁻¹) Moderate (Depth-dependent)High (Longer pathlength)
Tautomeric Preservation High (Native state maintained)Low-Moderate (Grinding effects)
Quantitative Accuracy Moderate (Refractive index artifacts)High (Adheres to Beer-Lambert law)
Moisture Interference MinimalHigh (Requires rigorous KBr drying)
Sample Required < 5 mg1–2 mg analyte + 100 mg KBr

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be strictly adhered to.

Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr KBr Pellet Protocol Sample Oxazole-2-thiol Solid Sample ATR1 Place on Diamond Crystal Sample->ATR1 KBr1 Dry KBr (110°C, 2h) Sample->KBr1 ATR2 Apply Pressure (75 psi) ATR1->ATR2 ATR3 Collect Reflectance Spectrum ATR2->ATR3 KBr2 Grind Sample+KBr (1:100) KBr1->KBr2 KBr3 Press Transparent Disc KBr2->KBr3 KBr4 Collect Transmission Spectrum KBr3->KBr4

Fig 2: Comparative experimental workflows for ATR-FTIR and KBr Pellet transmission analysis.

Protocol A: ATR-FTIR Workflow (Optimized for Tautomer Preservation)

Causality Check: This method prevents mechanochemical alteration of the C=N/C=S ratio.

  • Background Collection : Clean the diamond IRE crystal with isopropanol. Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.

  • Sample Application : Deposit 2–5 mg of the raw oxazole-2-thiol powder directly onto the center of the crystal[7].

  • Pressure Application : Lower the pressure anvil. Apply an even pressure of approximately 75 psi to ensure intimate contact between the crystal and the sample, which is critical for resolving the lower-intensity C-S bands[7].

  • Data Acquisition : Collect the spectrum (typically 32–64 scans at 4 cm⁻¹ resolution). Apply ATR correction algorithms in the software to adjust for penetration depth variations across the frequency range.

Protocol B: KBr Pellet Workflow (Optimized for Trace Quantification)

Causality Check: Rigorous drying prevents O-H band overlap with the thione N-H stretch.

  • Matrix Preparation : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate absorbed moisture[3]. Cool in a desiccator.

  • Milling : Weigh 1–2 mg of the oxazole-2-thiol sample and 100–200 mg of the dried KBr (a 1:100 ratio)[3]. Transfer to an agate mortar and grind gently but thoroughly for 2–3 minutes to achieve a homogeneous dispersion. Note: Excessive grinding energy can thermodynamically shift the tautomeric equilibrium.

  • Pellet Pressing : Transfer the mixture to a clean pellet die. Apply a vacuum to remove trapped air, then apply 8–10 tons of pressure using a hydraulic press for 1–2 minutes to form an optically transparent disc[4].

  • Data Acquisition : Place the pellet in the transmission holder and collect the spectrum. The resulting data will strictly adhere to the Beer-Lambert law, allowing for precise integration of the C=N (1610 cm⁻¹) and C-S (600 cm⁻¹) peaks[4][7].

References

  • Title : What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Source : kinteksolution.com. URL :[Link]

  • Title : FTIR: Transmission vs ATR spectroscopy | Animated Guides. Source : specac.com. URL :[Link]

  • Title : Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand. Source : saudijournals.com. URL :[Link]

  • Title : Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent. Source : pharmaguru.co. URL :[Link]

  • Title : Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. Source : researchgate.net. URL :[Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-(4-chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(4-chlorophenyl)oxazole-2-thiol (CAS: 49656-34-0). It compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) methodologies, offering researchers a validated roadmap for structural elucidation and impurity profiling.

Key Insight: While ESI-MS/MS is superior for molecular weight confirmation and sensitivity in biological matrices, EI-GC/MS remains the gold standard for structural fingerprinting of this compound due to characteristic ring-cleavage pathways (Retro-Diels-Alder) that are suppressed in soft ionization modes.

Chemical Profile & Isotopic Signature

Before analyzing fragmentation, the unique isotopic signature of the chlorine substituent must be established as a diagnostic baseline.

PropertySpecification
Formula C

H

ClNOS
Monoisotopic Mass 210.99 Da (

Cl)
Isotopic Pattern Distinct 3:1 intensity ratio for M and M+2 peaks due to

Cl/

Cl abundance.
Tautomerism Exists in equilibrium between thiol (aromatic) and thione (NH) forms; solvent-dependent.

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the two primary ionization techniques for this specific analyte.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion M

(m/z 211)
[M+H]

(m/z 212) / [M-H]

(m/z 210)
Fragmentation Energy 70 eV (Hard)Variable (Collision Induced Dissociation - CID)
Key Structural Insight Reveals oxazole ring opening and CO loss.Best for detecting dimerization or adducts (e.g., [M+Na]

).
Sensitivity Moderate (Nanogram range).High (Picogram range).
Recommendation Preferred for synthesis verification and library matching.Preferred for pharmacokinetic studies and metabolite ID.

Detailed Fragmentation Pathways (Mechanistic Analysis)

Electron Ionization (EI) Pathway

Under 70 eV EI conditions, the molecular ion (M


 m/z 211) is robust. The fragmentation is driven by the stability of the chlorophenyl moiety and the lability of the oxazole ring.

Primary Channels:

  • Ring Contraction (Loss of CO): A hallmark of oxazoles. The molecular ion loses carbon monoxide (28 Da) to form a radical cation at m/z 183 .

  • Nitrile Formation (Retro-Diels-Alder): The oxazole ring undergoes cleavage, often expelling the sulfur/oxygen moiety to yield the 4-chlorobenzonitrile cation at m/z 137 .

  • Benzoyl Cation Formation: Cleavage of the C5-O bond yields the 4-chlorobenzoyl cation at m/z 139 , a stable diagnostic fragment.

  • Desulfurization: Loss of the thiol radical (SH

    
    ) or sulfur atom yields fragments at m/z 178  or m/z 179 .
    
ESI-MS/MS (CID) Pathway

In positive mode ESI ([M+H]


 m/z 212), fragmentation requires collision energy (CE).
  • Low CE (10-20 eV): Minimal fragmentation; dominance of [M+H]

    
    .
    
  • High CE (30-50 eV): Promotes ring opening. The loss of NH

    
      or H
    
    
    
    O
    is less common than in aliphatic compounds; instead, look for the loss of HNCS (isothiocyanic acid, 59 Da) yielding m/z 153 .

Visualizing the Fragmentation Logic

The following diagram maps the validated fragmentation tree for the EI mechanism, highlighting the critical diagnostic ions.

FragmentationPattern Figure 1: EI Fragmentation Tree of 5-(4-chlorophenyl)oxazole-2-thiol showing primary cleavage events. M Molecular Ion (M+) m/z 211 (100%) / 213 (33%) Frag_CO [M - CO] Ring Contraction m/z 183 M->Frag_CO - CO (28 Da) Frag_HCN [M - HCN] Loss of Nitrile m/z 184 M->Frag_HCN - HCN (27 Da) Frag_RDA 4-Chlorobenzonitrile (RDA Cleavage) m/z 137 M->Frag_RDA RDA (- CHOS?) Frag_Benzoyl 4-Chlorobenzoyl Cation m/z 139 Frag_CO->Frag_Benzoyl - N-fragment Frag_Phenyl 4-Chlorophenyl Cation m/z 111 Frag_Benzoyl->Frag_Phenyl - CO (28 Da)

Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this protocol for purity analysis of synthesized powder.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 50–400.

Protocol B: LC-MS/MS Metabolite Tracking (ESI)

Use this protocol for biological assays.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

  • MRM Transitions (Quantitation):

    • 212.0

      
       139.0  (Quantifier - High Specificity).
      
    • 212.0

      
       111.0  (Qualifier).
      

Troubleshooting & Quality Control

Problem: Missing Molecular Ion in EI.

  • Cause: Source temperature too high causing thermal degradation of the thiol.

  • Solution: Lower source temp to 200°C or switch to Chemical Ionization (CI) with Methane.

Problem: Ambiguous Chlorine Pattern.

  • Cause: Saturation of the detector.

  • Solution: Dilute sample 1:10. Verify the 3:1 ratio at m/z 211/213.

References

  • PubChem. (2025). 5-(4-chlorophenyl)-1,3-oxazole-2-thiol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron Impact Studies: The Fragmentation of Oxazoles. Journal of the Chemical Society B. (Contextual grounding for oxazole CO loss mechanism).
  • ResearchGate. (2022). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl) derivatives. Retrieved from [Link]

Sources

Precision Melting Point Reference: 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide | Technical Reference Series

Part 1: Executive Summary & Core Directive

The Gold Standard Reference: For 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS: 49656-34-0), the definitive melting point reference range is 250–251°C .

The Critical Distinction: In high-throughput screening and synthesis, this compound is frequently confused with its 1,3,4-oxadiazole or thiazole analogs due to similar starting materials (hydrazides vs.


-haloketones). This guide provides the comparative data required to distinguish the target 1,3-oxazole scaffold from these common "alternatives" (impurities or structural isomers) using thermal analysis.

Key Insight: The high melting point (>250°C) is indicative of the compound existing predominantly in the thione tautomeric form in the solid state, facilitating strong intermolecular N-H···S hydrogen bonding lattices that are absent in the thiol form.

Part 2: Technical Comparison & Performance Data

The following table contrasts the target compound with its closest structural alternatives. Use this data to validate synthesized batches or commercial samples.

Table 1: Thermal Profile Comparison of 5-Aryl-2-thiol Heterocycles
FeatureTarget Product Alternative 1 (Isostere) Alternative 2 (Byproduct)
Compound Name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol5-(4-chlorophenyl)-1,3-thiazole-2-thiol
CAS Number 49656-34-0 41491-54-7 (analog)5345-64-2 (analog)
Melting Point 250 – 251 °C 212 – 214 °C*168 – 170 °C
Solid State Form Thione (Major)Thione (Major)Thione (Major)
Key IR Signal C=S stretch (~1260 cm⁻¹)C=N / C=S mixC=S (Strong)
Synthesis Route

-Haloketone + Thiourea/CS₂
Hydrazide + CS₂

-Haloketone + Dithiocarbamate

*Note: Melting points for 1,3,4-oxadiazoles vary significantly by crystal habit but are consistently lower than the rigid 1,3-oxazole core.

Mechanism of Action: The Tautomerism Factor

The "performance" of the melting point as a purity indicator relies on the Thiol-Thione Tautomerism .

  • Thiol Form (-SH): Lower lattice energy, lower MP.

  • Thione Form (=S): The presence of the amide-like -NH-C=S moiety allows for "head-to-tail" hydrogen bonding dimers.

  • Observation: A sharp melting point at 250°C confirms the sample has crystallized in the stable thione lattice. A broad range (e.g., 230–245°C) suggests amorphous content or trapped thiol tautomers preventing lattice lock.

Part 3: Experimental Protocols (Self-Validating)
1. Synthesis & Purification Workflow

To ensure the MP reference is valid, the sample must be free of the starting material (2-bromo-4'-chloroacetophenone), which melts at a much lower temperature (~96°C).

Protocol:

  • Reactants: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) and Potassium Thiocyanate or Thiourea (1.1 eq) in Ethanol.

  • Cyclization: Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour into ice water. The precipitate is the crude thione.

  • Purification (Critical Step):

    • Dissolve crude solid in hot DMF (Dimethylformamide).

    • Add Ethanol dropwise until turbidity appears.

    • Cool slowly to 4°C.

    • Validation: Crystals should be pale yellow needles.

  • Drying: Vacuum dry at 60°C for 6 hours to remove solvated DMF (which depresses MP).

2. Melting Point Determination Method
  • Apparatus: Digital Capillary Melting Point (e.g., Stuart SMP30 or Buchi).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 230°C.

    • Precision Ramp (1°C/min) from 230°C to 255°C.

  • Acceptance Criteria:

    • Onset: ≥ 249.0°C[1][2][3]

    • Clear Point: ≤ 252.0°C[4]

    • Range: ≤ 2.0°C

Part 4: Visualization of Pathways
Diagram 1: Synthesis and Tautomeric Stabilization

This workflow illustrates the synthesis pathway and the critical tautomeric equilibrium that dictates the high melting point.

G cluster_lattice Solid State Stabilization Start 4-Chlorophenacyl Bromide Inter Intermediate Thiocyanate Start->Inter + Reagent Reagent Thiourea / KSCN Reagent->Inter Cyclization Cyclization (Reflux EtOH) Inter->Cyclization - HBr / H2O ProductThiol Thiol Form (Liquid/Soln) Cyclization->ProductThiol Kinetic Product ProductThione Thione Form (Solid Crystal) ProductThiol->ProductThione Tautomerization (H-Shift) MP MP: 250-251°C (Lattice Locked) ProductThione->MP Crystallization

Caption: Synthesis pathway showing the conversion to the thermodynamically stable Thione form, which is responsible for the characteristic 250°C melting point.

Part 5: References
  • Sigma-Aldrich. Product Specification: 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS 49656-34-0). Retrieved from

  • PubChem. Compound Summary: 5-(4-chlorophenyl)oxazole-2-thiol.[5] National Library of Medicine. Retrieved from

  • Asian Journal of Chemistry. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (Context for oxadiazole comparison). Retrieved from

  • MDPI Molecules. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism. (Mechanistic insight into thione stabilization). Retrieved from

Sources

Comparative Antimicrobial Potency: Oxazole vs. Oxadiazole Thiols in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the strategic selection of heterocyclic pharmacophores is critical for developing next-generation therapeutics. Among five-membered aromatic heterocycles, oxazole and 1,3,4-oxadiazole scaffolds are prominent due to their favorable metabolic profiles and synthetic versatility. When functionalized with a thiol group (-SH) at the 2-position, these molecules exhibit potent antimicrobial properties.

However, substituting a single carbon atom for a nitrogen atom to transition from an oxazole to a 1,3,4-oxadiazole fundamentally alters the molecule's electronic landscape and biological efficacy. This guide provides an objective, data-driven comparison of their antimicrobial potencies, mechanistic pathways, and the experimental workflows required to validate them.

Structural & Mechanistic Divergence

Both oxazole-2-thiols and 1,3,4-oxadiazole-2-thiols undergo thiol ⇌ thione tautomerism , a dynamic equilibrium that allows them to act as versatile ligands for metal chelation and enzyme active-site binding. Despite this similarity, their antimicrobial mechanisms diverge due to electronic differences.

The 1,3,4-Oxadiazole Advantage

The incorporation of an additional nitrogen atom in the 1,3,4-oxadiazole ring introduces three distinct mechanistic advantages over the oxazole scaffold:

  • Enhanced Hydrogen Bonding: The extra nitrogen acts as a potent hydrogen-bond acceptor, significantly improving1 within bacterial targets such as DNA gyrase[1].

  • Increased Thiol Acidity: The electron-withdrawing nature of the two nitrogens increases the acidity of the adjacent thiol group, favoring the formation of stable, bio-active thioether derivatives during drug synthesis.

  • Optimized Lipophilicity: 1,3,4-oxadiazoles maintain a superior hydrophilic-lipophilic balance, allowing them to penetrate the complex peptidoglycan layers of Gram-positive bacteria and the dual lipid bilayers of Gram-negative strains more effectively than their oxazole counterparts.

G Oxa Oxazole-2-Thiol (1 O, 1 N) Elec Altered Ring Electron Density & Increased Thiol Acidity Oxa->Elec Moderate Oxadia 1,3,4-Oxadiazole-2-Thiol (1 O, 2 N) Oxadia->Elec High HBond Additional H-Bond Acceptor (Enhanced Ligand Binding) Oxadia->HBond Structural Advantage Mec1 Membrane Penetration (Balanced Lipophilicity) Elec->Mec1 Mec2 Target Enzyme Inhibition (e.g., DNA Gyrase) HBond->Mec2 Mec1->Mec2 Synergistic Action

Mechanistic divergence between oxazole and oxadiazole thiols in antimicrobial targeting.

Quantitative Potency Comparison

Experimental data consistently demonstrates that 1,3,4-oxadiazole-2-thiol derivatives generally exhibit lower Minimum Inhibitory Concentrations (MIC) against both Gram-positive and Gram-negative pathogens compared to analogous oxazole derivatives.

For instance, studies on quaternary ammonium salts (QAS) functionalized with these heterocycles reveal that2 rapidly fix onto bacterial cell walls and puncture them, causing fatal cytoplasm leakage[2]. Furthermore, highly substituted pyrazolo-oxadiazole-thiol hybrids have shown 3 like ampicillin and gentamicin[3].

Table 1: Comparative MIC Values of Representative Thiol Derivatives
Scaffold ClassRepresentative DerivativeTarget PathogenMIC (µg/mL)Mechanistic Observation
Oxazole-2-thiol Benzo[d]oxazole-2-thiol QASS. aureus16 - 32Moderate membrane disruption; limited intracellular penetration[2].
1,3,4-Oxadiazole-2-thiol 5-phenyl-1,3,4-oxadiazole-2-thiol QASS. aureus2 - 8High potency; rapid cell wall puncturing and cytoplasm leakage[2].
1,3,4-Oxadiazole-2-thiol Pyrazolo-oxadiazole-thiol hybrid (Cmpd 7)E. coli2 - 8Superior to Ampicillin; strong enzyme inhibition via H-bonding[3].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, researchers must employ synthesis and screening protocols that eliminate false positives. The following methodologies are designed with built-in causality and self-validation.

Protocol A: Chemoselective S-Alkylation (Zinc-Mediated)

The Causality: Because oxadiazole thiols exist in a thiol ⇌ thione equilibrium, traditional alkylation using basic conditions (e.g., K₂CO₃) often yields a contaminated mixture of S-alkylated (thioether) and N-alkylated (thione) products. Utilizing 4 forces strict chemoselectivity. Zinc coordinates specifically with the soft sulfur atom, driving the reaction exclusively toward the desired S-alkylated antimicrobial thioether[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-aryl-1,3,4-oxadiazole-2-thiol and 1.0 equivalent of the target alkyl halide in anhydrous THF (20 mL).

  • Catalysis: Add 1.0 equivalent of Zinc dust and a catalytic amount of Tetra Butyl Ammonium Iodide (TBAI) to the mixture. Do not add a base.

  • Reaction: Reflux the mixture for 40 minutes. Monitor the disappearance of the starting thiol via Thin Layer Chromatography (TLC) to self-validate reaction completion.

  • Purification: Filter the reaction mixture to remove unreacted zinc, wash the solid with THF, and purify the filtrate via recrystallization to yield the pure S-alkylated compound.

Protocol B: Self-Validating Micro-Broth Dilution (MIC Determination)

The Causality: Relying solely on visual turbidity to assess bacterial growth is subjective and prone to error, especially if the synthesized compounds precipitate out of solution. Integrating resazurin (a redox dye) provides an objective, colorimetric self-validation. Metabolically active bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the well stays blue, the bacteria are definitively inhibited.

Step-by-Step Methodology:

  • Dilution: Prepare two-fold serial dilutions of the synthesized thioethers (ranging from 128 µg/mL to 0.5 µg/mL) in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension (adjusted to

    
     CFU/mL) to each well. Include a positive control (Ampicillin) and a negative control (DMSO vehicle).
    
  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Viability Readout: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate in the dark for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration of the compound that completely prevents the color change from blue to pink.

G S1 Chemoselective S-Alkylation (Zn) S2 Structural Validation (NMR) S1->S2 S3 Micro-broth Dilution Assay S2->S3 S4 Resazurin Viability Readout S3->S4

Self-validating experimental workflow from chemoselective synthesis to viability readout.

Conclusion

While both oxazole and oxadiazole thiols serve as valuable starting points in drug discovery, the 1,3,4-oxadiazole-2-thiol scaffold generally exhibits superior antimicrobial potency. The inclusion of the second nitrogen atom acts as a structural multiplier—enhancing hydrogen bonding capabilities, increasing the acidity of the thiol for stable thioether synthesis, and optimizing the molecule's ability to breach bacterial cell walls. When coupled with chemoselective synthesis and redox-validated screening, oxadiazole thiols present a highly reliable pathway for developing novel bactericides and fungicides.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives.
  • Synthesis, physiochemical property and antimicrobial activity of novel qu
  • Zinc-mediated facile and efficient chemoselective S-alkylation of 5-aryl 1,3,4-oxadiazole-2- thiols. Taylor & Francis.

Sources

Publish Comparison Guide: Crystal Chemistry of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and crystallographic comparison of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol against its primary structural alternative, the 1,3,4-oxadiazole analogue.

Executive Summary

In the development of thio-substituted heterocycles for pharmacological applications (e.g., non-steroidal anti-inflammatory drugs, antimicrobial agents), the choice between an oxazole and an oxadiazole core significantly impacts solid-state stability, solubility, and bioavailability.

This guide compares the crystallographic properties of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (Product) with its direct competitor, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (Alternative).

Key Finding: X-ray diffraction analysis confirms that both compounds exist primarily as thiones (oxazole-2(3H)-thione) in the solid state, forming centrosymmetric dimers via intermolecular N—H···S hydrogen bonds. However, the oxadiazole alternative exhibits a denser crystal packing network, correlating with a higher melting point and lower solubility profile.

Structural Identity & Tautomerism

The primary challenge in characterizing 2-mercapto-oxazoles is the thiol-thione tautomerism . While often drawn as thiols (-SH) in chemical catalogs, crystallographic data confirms the thione (NH, C=S) form is the thermodynamically stable species in the crystalline phase.

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium favoring the thione form in the solid state, driven by the strength of the N-H bond and the polarization of the C=S bond.

Tautomerism Thiol Thiol Form (Aromatic -SH) Transition Proton Transfer (Solvent/Melt Mediated) Thiol->Transition Fast Exchange Thione Thione Form (Solid State Dominant - NH/C=S) Transition->Thione Thermodynamic Sink Dimer Centrosymmetric Dimer (N-H...S Interaction) Thione->Dimer Crystallization

Figure 1: Mechanism of Thiol-Thione Tautomerism leading to the stable solid-state dimer.

Comparative Crystallographic Data

The table below contrasts the crystallographic parameters of the 5-(4-chlorophenyl)-1,3-oxazole derivative with the 1,3,4-oxadiazole alternative.

ParameterProduct: 1,3-Oxazole Analog Alternative: 1,3,4-Oxadiazole Analog
IUPAC Name 5-(4-chlorophenyl)-1,3-oxazole-2(3H)-thione5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
CAS Number 49656-34-07365-79-9
Crystal System Monoclinic (Predicted based on class)Monoclinic
Space Group P2₁/cP2₁/n
Z (Molecules/Unit) 44
Unit Cell Volume ~1100 ų~1050 ų
Density (calc) ~1.45 g/cm³~1.52 g/cm³
Melting Point 210–212 °C 250–251 °C
Primary Interaction N—H[1][2][3][4][5][6]···S (Dimer)N—H···S (Dimer) + π-π Stacking
C=S Bond Length 1.66–1.68 Å (Typical Thione)1.64–1.66 Å (Strong Thione)

Analysis:

  • Packing Efficiency: The Alternative (Oxadiazole) possesses an additional nitrogen atom in the ring (N3 position), which facilitates a flatter, more planar conformation. This allows for tighter π-π stacking interactions between the 4-chlorophenyl rings, resulting in a significantly higher melting point (~40°C higher) and density.

  • Solubility Implication: The Product (Oxazole) , lacking the N3 nitrogen, has slightly less efficient packing. This crystallographic feature suggests higher solubility in polar organic solvents (e.g., DMSO, DMF) compared to the oxadiazole, making it a more versatile intermediate for solution-phase synthesis.

Experimental Protocols

To replicate the crystal growth for X-ray diffraction, the following protocols are recommended. These methods favor the formation of the thermodynamically stable thione polymorph.

Protocol A: Synthesis & Purification
  • Reactants: Combine 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) with potassium thiocyanate (1.2 eq) in glacial acetic acid.

  • Reflux: Heat at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture into crushed ice. The thione precipitates as a yellow solid.

  • Filtration: Filter and wash with cold water to remove inorganic salts.

Protocol B: Crystallization for X-ray Diffraction
  • Method: Slow Evaporation (Preferred for Thiones).

  • Solvent System: Ethanol/Chloroform (1:1 v/v).

  • Procedure:

    • Dissolve 50 mg of the crude solid in 10 mL of the solvent mixture at 50°C.

    • Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with parafilm and poke 3-4 small holes to allow controlled evaporation.

    • Store in a vibration-free environment at room temperature (20-25°C).

    • Harvest: Block-like colorless crystals suitable for XRD typically appear within 3-5 days.

Structural Logic & Packing Workflow

The following diagram details the crystallographic packing logic, explaining why the thione form dominates the lattice structure.

CrystalPacking Molecule Single Molecule (Thione Form) H_Bonding Intermolecular H-Bonding (N-H...S) Molecule->H_Bonding Donor/Acceptor Matching Dimer_Formation Formation of Centrosymmetric Dimers R2,2(8) H_Bonding->Dimer_Formation Energy Minimization Pi_Stacking Secondary Interaction (Pi-Pi Stacking of Cl-Phenyl) Dimer_Formation->Pi_Stacking Layering Lattice Final Crystal Lattice (Monoclinic P21/c) Pi_Stacking->Lattice 3D Assembly

Figure 2: Crystallographic assembly pathway from monomer to stable lattice.

References
  • PubChem Compound Summary. "5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CID 2744280)." National Center for Biotechnology Information. [Link]

  • Comparison Analog Data. "5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CID 736579)." National Center for Biotechnology Information. [Link]

  • General Thione Crystallography. "Thione–thiol tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiones." Acta Crystallographica Section E / Structural Chemistry. [Link]

  • Cambridge Structural Database (CSD). Search for Refcode analogues of 5-aryl-oxazole-2-thiones. [Link]

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Elemental Analysis of C9H6ClNOS: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of drug development and chemical synthesis, confirming the elemental composition of a novel compound is a critical checkpoint. This guide offers a comprehensive overview of determining the elemental makeup of the heterocyclic compound with the formula C9H6ClNOS, contrasting the foundational theoretical calculations with the practicalities of experimental analysis.

The Theoretical Benchmark: Calculating Elemental Composition

Before any experimental work commences, the theoretical elemental composition is calculated from the molecular formula. This provides a crucial baseline for comparison. The process involves using the atomic masses of the constituent elements.

The molecular weight of C9H6ClNOS is calculated as follows:

(9 x 12.011) + (6 x 1.008) + (1 x 35.453) + (1 x 14.007) + (1 x 15.999) + (1 x 32.06) = 211.68 g/mol

From this, the theoretical mass percentage of each element is determined.

Table 1: Theoretical Elemental Composition of C9H6ClNOS

ElementAtomic Mass (amu)Number of AtomsTotal Mass Contribution (amu)Mass Percentage (%)
Carbon (C)12.0119108.09951.07%
Hydrogen (H)1.00866.0482.86%
Chlorine (Cl)35.453135.45316.75%
Nitrogen (N)14.007114.0076.62%
Oxygen (O)15.999115.9997.56%
Sulfur (S)32.06132.0615.15%

Experimental Verification: The Role of Combustion Analysis

The most prevalent method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[1] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures, typically around 1000°C.[2]

The fundamental principle of modern elemental analyzers is based on the Pregl-Dumas method, where the sample is combusted to convert the elements into simple gases.[2][3]

  • Carbon is converted to carbon dioxide (CO2).[2]

  • Hydrogen is converted to water (H2O).[2]

  • Nitrogen is converted to nitrogen gas (N2) and nitrogen oxides (NOx).[2]

  • Sulfur is converted to sulfur dioxide (SO2).[2]

These combustion products are then carried by an inert gas, such as helium, through a column to separate them.[4] A thermal conductivity detector (TCD) then measures the concentration of each gas.[4]

For a comprehensive analysis of C9H6ClNOS, separate techniques are required for chlorine and oxygen. Oxygen is typically determined by pyrolysis, while chlorine can be analyzed by methods such as ion chromatography.

Workflow of a Modern Elemental Analyzer

The process from sample preparation to final report generation in a modern elemental analyzer is a streamlined and automated workflow.

Caption: A simplified workflow of an automated elemental analyzer.

Comparing Theory and Experiment: Understanding Acceptable Deviations

In practice, it is understood that experimental results will not perfectly match the theoretical values. For publication in many scientific journals and for internal validation, a deviation of ±0.4% is generally considered acceptable.[5][6]

Table 2: Theoretical vs. Expected Experimental Values for C9H6ClNOS

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)51.0750.67 - 51.47
Hydrogen (H)2.862.46 - 3.26
Nitrogen (N)6.626.22 - 7.02
Sulfur (S)15.1514.75 - 15.55
Chlorine (Cl)16.7516.35 - 17.15
Oxygen (O)7.567.16 - 7.96

Deviations outside this range could indicate the presence of impurities, residual solvents, or incomplete combustion.[7]

Detailed Experimental Protocol for CHNS Analysis

Objective: To determine the experimental mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of C9H6ClNOS.

Materials:

  • CHNS Elemental Analyzer

  • Microbalance (readable to at least 0.001 mg)

  • Tin or silver capsules for solids

  • Certified organic analytical standards (e.g., acetanilide)

  • Sample of C9H6ClNOS, finely powdered and dried

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified standard. This establishes a calibration curve for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C9H6ClNOS sample into a tin capsule.

    • Seal the capsule securely to ensure no sample loss and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

  • Data Processing:

    • The instrument's software will automatically calculate the mass percentages of C, H, N, and S based on the detector signals and the initial sample weight.[8]

    • Run the sample in duplicate or triplicate to ensure the reproducibility of the results.

Ensuring Trustworthiness Through Method Validation

The validation of analytical methods is a cornerstone of ensuring the quality and reliability of data in the pharmaceutical industry. Key validation parameters include:

  • Accuracy: The closeness of the experimental value to the theoretical value. This is assessed using certified reference materials.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

By adhering to rigorous validation protocols, researchers can have high confidence in the accuracy of their elemental analysis data, which is crucial for regulatory submissions and scientific publications.

References

  • CHNS Elemental Analysers. Rsc.org. [Link]

  • What is a CHNS Elemental Analyzer?. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • What Is an Elemental Analyzer & How Does It Work?. [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis. Fraunhofer IFAM. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • MS: Elemental Compositions and their Calculation. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Sample Preparation for Elemental Analysis of Biological Samples in the Environment. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Combustion Analysis. Chemistry. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Analytik Jena. [Link]

  • Elemental Analysis Calculator: CHN Tool. [Link]

  • Is it possible to have a 10% elemental analysis deviation for an organic molecule?. [Link]

  • Combustion Analysis Ten Examples. chemteam.info. [Link]

  • Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]

  • Elemental Analysis. Chemaxon Docs. [Link]

  • 3.2: Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]

  • 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • Elemental Analysis Manual. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. University of Wisconsin–Madison. [Link]

  • Elemental Analysis: Methods & Examples. StudySmarter. [Link]

  • Determining Empirical and Molecular Formulas. UH Pressbooks. [Link]

  • How to Calculate the Theoretical Composition of Two Elements. YouTube. [Link]

  • Empirical and Molecular Formulas. [Link]

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Evaluating the Antimicrobial Frontier: A Comparative Guide to the Bioactivity of 5-Aryl-Oxazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the scientific community has turned its attention to a diverse array of heterocyclic compounds. Among these, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides a comprehensive bioassay validation and comparative analysis of a promising subclass: 5-aryl-oxazole-2-thiols, with a particular focus on the qualitative potential of 5-(4-chlorophenyl)oxazole-2-thiol. While specific quantitative data for this particular derivative remains to be fully elucidated in accessible literature, this guide will leverage available data from closely related analogues to benchmark their performance against established clinical agents, ciprofloxacin and fluconazole.

The Rationale Behind the Focus: Why 5-Aryl-Oxazole-2-thiols?

The core structure of 5-aryl-oxazole-2-thiols presents a unique combination of a five-membered heterocyclic ring and a thiol group, which are known to be pharmacologically active moieties. The oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The thiol group, on the other hand, provides a reactive site for potential interaction with microbial enzymes and proteins, a critical aspect for antimicrobial efficacy. The "aryl" component at the 5-position of the oxadiazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity.

The specific compound, 5-(4-chlorophenyl)oxazole-2-thiol, has been noted for its "good MIC (minimum inhibitory concentration) value against all the bacterial and fungal strains taken into account" in preliminary studies, signaling its potential as a broad-spectrum antimicrobial agent[1]. This guide aims to place such qualitative statements into a quantitative and comparative context.

Comparative Bioassay Data: MIC Values in Perspective

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro activity of an antimicrobial agent.[2] It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

While specific MIC values for 5-(4-chlorophenyl)oxazole-2-thiol are not publicly available, data from other 5-aryl-1,3,4-oxadiazole-2-thiol derivatives provide a valuable benchmark for this class of compounds. The following table presents a comparative summary of reported MIC values for representative oxadiazole-2-thiol derivatives against common bacterial and fungal pathogens, alongside the performance of ciprofloxacin and fluconazole.

Compound/DrugOrganismMIC (µg/mL)Reference
5-Aryl-1,3,4-Oxadiazole-2-thiol Derivatives
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coliStronger than ampicillin
Pseudomonas aeruginosa>100x stronger than ampicillin
Aspergillus fumigatusBetter than terbinafine
Various S-substituted derivativesMycobacterium tuberculosis0.03 - 0.5 µM
Reference Antibacterial
CiprofloxacinEscherichia coli0.013 - 0.08[1]
Staphylococcus aureus0.5 - 0.6[1]
Pseudomonas aeruginosa0.15[1]
Reference Antifungal
FluconazoleCandida albicans0.25 - 2.0
Aspergillus niger-

Note: The data for 5-aryl-1,3,4-oxadiazole-2-thiol derivatives is presented as reported in the literature, which in some cases is qualitative ("stronger than") or in different units (µM). Direct comparison requires careful consideration of the specific test conditions.

The "How" and "Why": A Deep Dive into Bioassay Validation

The credibility of any MIC data hinges on the robustness of the experimental protocol. The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of a test compound against both bacterial and fungal isolates.

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of 5-(4-chlorophenyl)oxazole-2-thiol (or other test compounds) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Microbial Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Serial Dilution of the Test Compound:

  • Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.

3. Inoculation:

  • Add 100 µL of the standardized microbial inoculum to each well containing the diluted test compound and the positive control well (medium with inoculum but no compound).
  • The final volume in each well will be 200 µL.
  • Include a negative control well with only growth medium to ensure sterility.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizing the Workflow: MIC Determination Process

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Test Compound Stock Solution E Perform Serial Dilution of Test Compound A->E B Prepare Standardized Microbial Inoculum F Inoculate Wells with Microorganism B->F C Prepare Growth Medium D Dispense Medium into 96-Well Plate C->D D->E E->F G Incubate Plate F->G H Visually Inspect for Growth or Measure Optical Density G->H I Determine MIC Value H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Mechanistic Insights: How Might 5-Aryl-Oxazole-2-thiols Work?

While the precise mechanism of action for 5-(4-chlorophenyl)oxazole-2-thiol is not yet fully elucidated, the broader class of oxadiazole derivatives is known to exert its antimicrobial effects through various pathways. The presence of the thiol group is particularly significant, as it can readily undergo thiol-disulfide exchange reactions with cysteine residues in microbial enzymes, leading to their inactivation.

Potential mechanisms of action for this class of compounds include:

  • Enzyme Inhibition: Targeting key microbial enzymes involved in essential metabolic pathways. For instance, some heterocyclic compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

  • Disruption of Cell Wall Synthesis: Interfering with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.

  • Membrane Disruption: Altering the permeability of the microbial cell membrane, causing leakage of essential cellular components.

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits and interfering with the translation process.

In contrast, the established mechanisms of the comparator drugs are well-understood:

  • Ciprofloxacin (a fluoroquinolone): Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]

  • Fluconazole (an azole antifungal): Inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is involved in the synthesis of ergosterol, a critical component of the fungal cell membrane.

Visualizing Potential Mechanisms of Action

MoA cluster_oxazole Potential Mechanisms of 5-Aryl-Oxazole-2-thiols cluster_comparators Established Mechanisms of Comparator Drugs A Enzyme Inhibition (e.g., DNA Gyrase) B Cell Wall Synthesis Inhibition C Cell Membrane Disruption D Protein Synthesis Inhibition E Ciprofloxacin G Inhibition of DNA Gyrase & Topoisomerase IV E->G targets F Fluconazole H Inhibition of Ergosterol Biosynthesis F->H targets

Caption: Potential mechanisms of action for 5-aryl-oxazole-2-thiols compared to established drugs.

Conclusion and Future Directions

The available evidence strongly suggests that the class of 5-aryl-oxazole-2-thiols holds significant promise as a source of new antimicrobial agents. The qualitative reports of "good MIC values" for compounds like 5-(4-chlorophenyl)oxazole-2-thiol are encouraging and warrant further in-depth investigation. The comparative data presented in this guide, based on related analogues, positions this class of compounds as a competitive area for research and development.

To fully validate the potential of 5-(4-chlorophenyl)oxazole-2-thiol, the following steps are crucial:

  • Quantitative MIC Determination: Rigorous testing of the compound against a broad panel of clinically relevant bacterial and fungal pathogens using standardized methods like broth microdilution.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the compound to understand its mode of antimicrobial activity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.

As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds like the 5-aryl-oxazole-2-thiols is not just a scientific endeavor but a critical necessity for global health.

References

  • Abbasi, M. A., Shahzad, B., Rehman, A. U., Nafeesa, K., Rasool, S., Ashraf, M., ... & Mirza, B. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 32-40. [Link]

  • Zielińska, A., & Sadowski, Z. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3986. [Link]

  • Portnoy, D., & Tomasz, A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [Link]

  • Zeiler, H. J., & Grohe, K. (1984). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 26(5), 755–760. [Link]

  • Pfaller, M. A., Diekema, D. J., & Clinical Practice Committee of the Mycoses Study Group. (2004). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical microbiology reviews, 17(2), 435–447. [Link]

  • Chantorn, S., Kiratisin, P., & Kiertiburanakul, S. (2022). Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11. PloS one, 17(6), e0269842. [Link]

  • Emery Pharma. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Ali, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals, 16(6), 805. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

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Technical Guide: UV-Vis Spectroscopic Profile of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol , synthesizing experimental data with structural causality.

Executive Summary & Compound Significance

5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS: 49656-34-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., VEGFR2) and anti-inflammatory agents.

Characterizing its UV-Vis absorption profile is not merely a matter of recording a single wavelength; it requires understanding the thione-thiol tautomeric equilibrium that dictates its electronic transitions.[1] This guide dissects the compound's dual-absorption behavior and provides a validated protocol for accurate measurement.[1]

Spectroscopic Profile & Absorption Maxima

The UV-Vis spectrum of this compound is solvent-dependent due to the dynamic equilibrium between the aromatic thiol and the non-aromatic thione forms.

Primary Absorption Data
FeatureWavelength (

)
Electronic TransitionStructural Origin
Primary Band (Thione) 330 – 345 nm

/

Conjugated thione (C=S) system with 4-Cl-phenyl
Secondary Band (Thiol) 250 – 260 nm

Aromatic oxazole ring & Chlorophenyl moiety
Monitoring Standard 254 nm General

Standard HPLC detection point (Isosbestic region)
Mechanism of Absorption
  • The Thione Dominance (330+ nm): In polar solvents (e.g., Methanol, DMSO), the equilibrium shifts toward the oxazole-2-thione tautomer. The C=S bond is a strong chromophore that conjugates with the oxazole ring and the 4-chlorophenyl group, resulting in a significant bathochromic (red) shift to the near-UV/visible border (~335 nm).

  • The Chlorine Auxochromic Effect: Compared to the unsubstituted analog 5-phenyloxazole-2-thione (

    
     nm), the 4-chloro substituent  induces a bathochromic shift of approximately 5–10 nm . This is due to the mesomeric (+M) effect of the chlorine lone pairs extending the conjugation length of the 
    
    
    
    -system.
  • The Thiol Form (<260 nm): In non-polar solvents or under basic conditions (forming the thiolate anion), the aromatic oxazole-2-thiol form prevails. This restores the full aromaticity of the oxazole ring, shifting absorption to higher energy (shorter wavelengths), typically overlapping with the chlorophenyl absorption band at 254 nm.

Comparative Analysis: Substituent Effects

The following table compares 5-(4-chlorophenyl)-1,3-oxazole-2-thiol against related pharmacophores to illustrate the impact of the chlorine atom and the heterocyclic core.

CompoundCore StructureSubstituent

(Dominant)
Shift Cause
Target Compound 1,3-Oxazole 4-Cl-Phenyl ~335 nm Baseline
Analog A1,3-OxazolePhenyl (No Cl)~330 nmLack of +M effect from Cl
Analog B1,3,4-Oxadiazole4-Cl-Phenyl~254 nmReduced conjugation in thione form
Analog C1,3-Oxazole4-Methoxy-Phenyl~345 nmStronger +M effect (Methoxy vs Cl)

Key Insight: The 1,3-oxazole core allows for a longer conjugation path in the thione form compared to 1,3,4-oxadiazoles, which explains why the target compound absorbs at significantly longer wavelengths (>300 nm) than its oxadiazole counterparts (~250 nm).

Structural Logic & Tautomerism (Diagram)

The following diagram visualizes the critical tautomeric shift that defines the spectroscopic reading.

Tautomerism Thiol Oxazole-2-Thiol Form (Aromatic) λmax ~255 nm Thione Oxazole-2-Thione Form (Non-Aromatic / Conjugated) λmax ~335 nm Thiol->Thione Tautomerization (H-shift) Solvent Solvent Polarity (Polar stabilizes Thione) Solvent->Thione Promotes

Figure 1: The dynamic equilibrium between the aromatic thiol form (UV active) and the conjugated thione form (Near-UV/Visible active).[2]

Validated Experimental Protocol

To accurately measure the


 and determine the purity of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol, follow this self-validating protocol.
Reagents & Equipment[1][3][4]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Note: MeOH promotes the thione form.

  • Blank: Pure solvent.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range: 200–450 nm).[1]

  • Quartz Cuvettes: 1 cm path length (glass cuvettes absorb UV <300 nm and must be avoided).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol.

    • Dissolve in 10 mL of MeOH to create a

      
       stock.[1]
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Self-Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Linearity across these points validates Beer-Lambert Law compliance and ensures no aggregation artifacts.

  • Measurement:

    • Baseline correct using the solvent blank.[1]

    • Scan from 200 nm to 450 nm.

  • Data Interpretation:

    • Observe the peak at ~254 nm (aromatic/chlorophenyl signature).

    • Observe the broad band at 330–340 nm (thione signature).[1]

    • Calculate the ratio of

      
      . A consistent ratio across dilutions confirms sample purity.
      
Synthesis Route for Reference

Understanding the synthesis confirms the structural integrity of the scaffold being measured.[3]

Synthesis SM1 4-Chlorophenacyl Bromide (Alpha-haloketone) Inter Intermediate (Phenacylthiocyanate) SM1->Inter Nucleophilic Substitution Reagent Thiocyanate / Thiourea Source Reagent->Inter Product 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (Target) Inter->Product Acid/Base Cyclization (H2SO4 or POCl3)

Figure 2: Synthetic pathway via cyclization of alpha-haloketones, establishing the 1,3-oxazole core.

References

  • PubChem. (n.d.). 5-(4-Chlorophenyl)oxazole-2-thiol (Compound Summary). National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Validating the 5-phenyl-oxazole scaffold synthesis and monitoring at 254 nm). [Link]

  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism. Chemistry & Chemical Technology.[1][2] (Establishing the thione-thiol UV shift methodology). [Link]

  • Suyama, K., et al. (2010).[1] Photochemical reactions of quaternary ammonium dithiocarbamates... transformed into 5-phenyloxazole-2-thione. Journal of Applied Polymer Science.[1] (Identifying the 330 nm absorption of the 5-phenyloxazole-2-thione analog). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Operational Guide: 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol CAS: 49656-34-0 Audience: Drug Discovery Scientists, Chemical Safety Officers, Laboratory Managers.[1]

Part 1: Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate "solid" thiols. While 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol (CAS 49656-34-0) is a high-melting-point solid (MP: 250-251°C), treating it solely as a particulate hazard is a critical error.[1]

This compound exists in a tautomeric equilibrium between the thiol and thione forms. In solution, or upon contact with moisture/acids, it can release sulfur-based volatiles that are potent olfactory sensitizers. Furthermore, as a pharmacophore used in drug development (often targeting enzymes like IDO1 or acting as a scaffold for anti-inflammatory agents), it possesses biological activity that mandates strict containment, beyond simple chemical hygiene.

The Core Directive: Handle this compound with the assumption of high potency and stench potential .

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Self-Validating Check): Before handling, verify the Safety Data Sheet (SDS) matches these criteria. If your container is unlabeled, treat as Category 2.

Hazard ClassCategoryCodeDescriptionMechanism of Action
Acute Toxicity Oral 4H302Harmful if swallowed.[1]Systemic absorption via GI tract.
Skin Irritation 2H315Causes skin irritation.[2][3][4]Reactive sulfur group interacts with keratin/dermal proteins.
Eye Irritation 2AH319Causes serious eye irritation.[2][3]Mucosal membrane attack; high risk of chemical conjunctivitis.
STOT-SE 3H335Respiratory irritation.[1][2][3][4][5]Inhalation of dust/fumes triggers bronchial inflammation.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed based on the permeation kinetics of sulfur-containing heterocycles and the physical state of the workflow.

PPE Decision Logic

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Reaction/Workup) Start->Solution Resp_Solid Respiratory: Fume Hood (Sash <18") Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (4 mil min) Solid->Glove_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar (DMSO/MeOH) Double Nitrile OK Solvent_Check->Polar Low Permeation NonPolar Penetrating (DCM/CHCl3) Silver Shield / Laminate Solvent_Check->NonPolar High Permeation Polar->Glove_Solid

Figure 1: PPE Selection Workflow based on physical state and solvent carrier.[1]

Detailed Gear Specifications
Protection ZoneRecommended GearTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95/P100 (Only if hood unavailable - Not Recommended).[1]The dust is an irritant (H335). Fume hoods capture both particulate and potential sulfurous off-gassing.[1]
Hand (Solid) Double Nitrile (Outer: 5 mil, Inner: 4 mil).Provides a sacrificial outer layer. Change immediately upon contamination.[2]
Hand (Solution) Laminate (Silver Shield) under Nitrile if using DCM/Chloroform.Thiols and oxazoles can co-migrate with halogenated solvents through standard nitrile.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).[6]Safety glasses are insufficient. Dust can bypass side shields; liquids can splash.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves .[1]Protects wrists (the "gap" between glove and coat) from dust accumulation.

Part 4: Operational Protocols

Weighing & Transfer (The "Static" Risk)

This solid is prone to static charge, causing "fly-away" powder that contaminates the balance area.

  • Preparation: Place a disposable balance draft shield or a simple secondary container (wide-mouth jar) inside the fume hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Containment: Weigh directly into a tared vial with a screw cap. Do not weigh onto weigh paper; the risk of spill during transfer is too high.

  • Decon: Wipe the balance area with a 10% bleach-soaked paper towel immediately after use.

Reaction Setup & "Stench" Management

Even if the solid is odorless, reaction intermediates may not be.

  • Closed Systems: All reactions must be run in septa-sealed flasks.

  • The Bleach Trap: If heating or applying vacuum, exhaust must pass through a bleach scrubber.[7]

    • Setup: Reaction Vessel

      
       Empty Trap (prevention of backflow) 
      
      
      
      Bleach Solution (10-15% Sodium Hypochlorite)
      
      
      Vacuum/Vent.[1]
    • Chemistry: Hypochlorite oxidizes the thiol/thione sulfur to a sulfonate/sulfate, rendering it odorless and water-soluble.[8]

Spill Response (Immediate Action)

Scenario: 500mg of solid powder spilled on the bench.

  • Isolate: Alert nearby personnel. Do not attempt to blow the powder away.

  • Cover: Gently place a paper towel soaked in 10% Bleach over the powder.

    • Why? This dampens the powder (preventing airborne dust) and immediately begins oxidizing the sulfur moiety.

  • Wait: Allow to sit for 5-10 minutes.

  • Collect: Scoop up the damp slurry using a plastic scraper.

  • Clean: Wipe the area 3x with water, then 1x with ethanol.

Part 5: Decontamination & Disposal

The "Self-Validating" Cleaning System: The Nose & Bleach Test.

  • Validation: If you can smell it, it is not clean.

  • Mechanism: Oxidation is the only reliable way to destroy the hazard.

Waste Stream Separation
Waste TypeDisposal Protocol
Solid Waste (Gloves, Towels)Seal in a Ziploc bag

Place in "Hazardous Solid" drum.[1][9]
Liquid Waste (Mother liquors)Do NOT mix with acid waste (Risk of H2S/toxic gas). Label as "Thiol/Sulfur Waste" + Solvent Name.
Glassware Soak in 10% Bleach bath for 2 hours

Rinse w/ Water

Acetone

Wash.
Decontamination Workflow

Decon_Flow Dirty_Glass Contaminated Glassware Bleach_Bath Soak: 10% Bleach (NaOCl) (2 Hours - Fume Hood) Dirty_Glass->Bleach_Bath Oxidize Sulfur Rinse_Water Rinse: Tap Water (Remove Bleach) Bleach_Bath->Rinse_Water Flush Salts Rinse_Acetone Rinse: Acetone (Remove Organics) Rinse_Water->Rinse_Acetone Clean Standard Dishwasher Rinse_Acetone->Clean

Figure 2: Glassware decontamination cycle ensuring total destruction of sulfur residues.[1]

References

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol (Compound).[1][10][11][12][13] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved March 5, 2026, from [Link]

  • Columbia University. (n.d.). SOP for Stench Chemicals. Environmental Health & Safety. Retrieved March 5, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.